Ethyl 4-amino-3-nitrobenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-amino-3-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c1-2-15-9(12)6-3-4-7(10)8(5-6)11(13)14/h3-5H,2,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPCYANYWTUCLMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50998206 | |
| Record name | Ethyl 4-amino-3-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50998206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76918-64-4 | |
| Record name | Benzoic acid, 4-amino-3-nitro-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76918-64-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-nitro-4-aminobenzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076918644 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 4-amino-3-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50998206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 3-nitro-4-aminobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.413 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of Ethyl 4-amino-3-nitrobenzoate via Fischer Esterification
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Ethyl 4-amino-3-nitrobenzoate from 4-amino-3-nitrobenzoic acid. The primary method detailed is the Fischer-Speier esterification, a fundamental reaction in organic synthesis. This document outlines the experimental protocol, presents key quantitative data, and includes a visual representation of the synthesis workflow.
Introduction
This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds and other biologically active molecules. The presence of the amino, nitro, and ester functional groups makes it a versatile building block for further chemical modifications. The most common and direct method for its preparation is the acid-catalyzed esterification of 4-amino-3-nitrobenzoic acid with ethanol. This process, known as Fischer esterification, is a reversible reaction that is typically driven to completion by using an excess of the alcohol or by removing water as it is formed.
Synthesis Overview
The synthesis of this compound from 4-amino-3-nitrobenzoic acid is achieved through a Fischer esterification reaction. This reaction involves heating the carboxylic acid and an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure a sufficient reaction rate.
Reaction Scheme:
Quantitative Data Summary
The following table summarizes the reaction conditions and outcomes for the synthesis of alkyl 4-amino-3-nitrobenzoates via Fischer esterification, based on available literature for the methyl ester, which is expected to have similar performance to the ethyl ester.[1][2][3][4]
| Parameter | Methyl Ester Synthesis Data | Expected Trend for Ethyl Ester |
| Reactants | 4-amino-3-nitrobenzoic acid, Methanol | 4-amino-3-nitrobenzoic acid, Ethanol |
| Catalyst | Concentrated Sulfuric Acid | Concentrated Sulfuric Acid |
| Reaction Time | 30 min - 16 hours | Similar range, optimization needed |
| Yield | Workable yield at 1 hour | Similar yields expected |
| Purification | Liquid-liquid extraction, Recrystallization | Liquid-liquid extraction, Recrystallization |
| Characterization | 1H NMR, 13C NMR, TLC | 1H NMR, 13C NMR, TLC |
Detailed Experimental Protocol
This protocol is adapted from the well-documented synthesis of the corresponding methyl ester and is expected to yield this compound.[1][3]
Materials:
-
4-amino-3-nitrobenzoic acid
-
Absolute Ethanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or water bath
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus (Silica gel plates, UV lamp)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 4-amino-3-nitrobenzoic acid and an excess of absolute ethanol. Stir the mixture to dissolve the solid.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the reaction mixture with continuous stirring.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[3]
-
Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Neutralization and Extraction: Transfer the reaction mixture to a separatory funnel. Carefully add a saturated solution of sodium bicarbonate to neutralize the acidic catalyst. The product, being an ester, will remain in the organic phase, while the unreacted carboxylic acid will be converted to its sodium salt and dissolve in the aqueous phase.[3] Extract the aqueous layer with ethyl acetate.
-
Drying and Solvent Removal: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the solution using a rotary evaporator to obtain the crude product.
-
Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a bright yellow solid.[3]
Synthesis Workflow Diagram
The following diagram illustrates the key stages of the synthesis process.
Caption: Workflow for the synthesis of this compound.
Conclusion
The Fischer esterification of 4-amino-3-nitrobenzoic acid with ethanol provides a reliable and straightforward method for the synthesis of this compound. The procedure involves standard laboratory techniques and yields a product that is a key intermediate for further synthetic applications in drug discovery and materials science. Careful monitoring of the reaction and appropriate purification steps are crucial for obtaining a high-purity product.
References
- 1. [PDF] A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification | Semantic Scholar [semanticscholar.org]
- 2. research.bond.edu.au [research.bond.edu.au]
- 3. pure.bond.edu.au [pure.bond.edu.au]
- 4. ERIC - EJ1263646 - A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-Nitrobenzoic Acid Methyl Ester via Fischer Esterication, Journal of Chemical Education, 2020-Jul [eric.ed.gov]
"Ethyl 4-amino-3-nitrobenzoate" physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of Ethyl 4-amino-3-nitrobenzoate, a valuable intermediate in organic synthesis. The information is curated for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource for laboratory and research applications.
Chemical and Physical Properties
This compound is a nitroaromatic compound with the molecular formula C₉H₁₀N₂O₄ and a molecular weight of 210.19 g/mol .[1][2] The presence of amino, nitro, and ester functional groups makes it a versatile building block in the synthesis of more complex molecules.
Physical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₂O₄ | [1][2] |
| Molecular Weight | 210.19 g/mol | [1] |
| Melting Point | 132 °C | [3] |
| Boiling Point | 398.5 ± 22.0 °C (Predicted) | [3] |
| Density | 1.330 ± 0.06 g/cm³ (Predicted) | [3] |
| pKa | -2.52 ± 0.10 (Predicted) | [3] |
Solubility
Quantitative solubility data for this compound in various solvents is not extensively reported. However, based on its chemical structure, it is expected to be soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). Its solubility in water is anticipated to be low due to the presence of the aromatic ring and the ethyl ester group.
Synthesis and Reactivity
This compound can be synthesized through several potential routes, with Fischer esterification of 4-amino-3-nitrobenzoic acid being a common and straightforward method.
Experimental Protocol: Fischer Esterification
This protocol describes the synthesis of this compound from 4-amino-3-nitrobenzoic acid.
Materials:
-
4-amino-3-nitrobenzoic acid
-
Absolute ethanol
-
Concentrated sulfuric acid
-
Sodium bicarbonate solution (saturated)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
A mixture of 4-amino-3-nitrobenzoic acid (1 equivalent) in an excess of absolute ethanol is prepared in a round-bottom flask.
-
A catalytic amount of concentrated sulfuric acid is slowly added to the mixture.
-
The reaction mixture is heated to reflux and stirred for several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the excess ethanol is removed under reduced pressure.
-
The residue is neutralized with a saturated solution of sodium bicarbonate.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is evaporated under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water or ethyl acetate/hexane, to afford pure this compound.
A potential workflow for the synthesis is illustrated in the diagram below.
Caption: Fischer Esterification Synthesis Workflow.
Reactivity
The reactivity of this compound is dictated by its functional groups. The amino group can undergo diazotization followed by various substitution reactions. The nitro group can be reduced to an amino group, providing a route to diaminobenzoate derivatives. The ester group is susceptible to hydrolysis under acidic or basic conditions. The aromatic ring can also undergo further electrophilic substitution, with the directing effects of the existing substituents influencing the position of substitution.
Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals for the ethyl group (a quartet for the -CH₂- group and a triplet for the -CH₃ group). The aromatic protons will appear as a set of signals in the aromatic region, with their chemical shifts and coupling patterns influenced by the amino and nitro substituents. The protons of the amino group will likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the ester, the two carbons of the ethyl group, and the six carbons of the aromatic ring. The chemical shifts of the aromatic carbons will be influenced by the electron-donating amino group and the electron-withdrawing nitro group.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups. Key expected peaks include:
-
N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.
-
C=O stretching: A strong absorption band around 1700-1730 cm⁻¹ for the ester carbonyl group.
-
NO₂ stretching: Two strong bands around 1500-1550 cm⁻¹ (asymmetric) and 1300-1350 cm⁻¹ (symmetric) for the nitro group.
-
C-O stretching: Bands in the region of 1100-1300 cm⁻¹ for the ester C-O bond.
-
Aromatic C-H and C=C stretching: Signals in the aromatic region of the spectrum.
Mass Spectrometry (MS)
The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of the ethoxy group from the ester, the nitro group, and other characteristic fragmentations of the aromatic ring.
Potential Biological Activity and Applications
While specific biological activities of this compound are not extensively documented, the broader class of nitroaromatic compounds has garnered significant interest for its potential therapeutic applications, particularly in oncology.[4][5][6]
The nitro group can be bioreduced in hypoxic environments, which are characteristic of solid tumors, to generate reactive cytotoxic species that can damage cancer cells.[6] This property makes nitroaromatic compounds attractive candidates for the development of hypoxia-activated prodrugs. Furthermore, some studies have shown that certain nitroaromatic compounds possess anticancer activity through mechanisms such as alkylation.[4][5]
Given its structure, this compound could serve as a valuable scaffold for the synthesis of novel compounds with potential anticancer properties. Further research is warranted to explore its biological activities and potential applications in drug discovery and development. The diagram below illustrates a conceptual pathway for the potential bioactivation of a generic nitroaromatic compound in a hypoxic cancer cell.
Caption: Potential Bioactivation in Hypoxic Cancer Cells.
This guide provides a foundational understanding of this compound. Further experimental investigation is encouraged to fully characterize its properties and explore its potential in various scientific applications.
References
- 1. Ethyl 4-(tert-butyl-amino)-3-nitro-benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 3. ORGANIC SPECTROSCOPY INTERNATIONAL: Ethyl 4-nitrobenzoate NMR [orgspectroscopyint.blogspot.com]
- 4. Synthesis of nitroaromatic compounds as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Synthesis of Nitroaromatic Compounds as Potential Anticancer Agen...: Ingenta Connect [ingentaconnect.com]
In-Depth Technical Guide: Ethyl 4-amino-3-nitrobenzoate
CAS Number: 76918-64-4
A Comprehensive Overview for Researchers and Drug Development Professionals
This technical guide provides a detailed examination of Ethyl 4-amino-3-nitrobenzoate, a key chemical intermediate with significant applications in medicinal chemistry and drug discovery. This document outlines its chemical and physical properties, provides a detailed synthesis protocol, and explores its role as a foundational scaffold in the development of various therapeutic agents.
Chemical and Physical Properties
This compound is a nitroaromatic compound characterized by the presence of an ethyl ester, an amino group, and a nitro group attached to a benzene ring. These functional groups contribute to its reactivity and make it a versatile building block in organic synthesis.
| Property | Value | Reference |
| CAS Number | 76918-64-4 | |
| Molecular Formula | C₉H₁₀N₂O₄ | |
| Molecular Weight | 210.19 g/mol | |
| Melting Point | 130 - 140 °C | [1] |
| Boiling Point | 398.5 °C at 760 mmHg | [2][3] |
| Appearance | Not specified in retrieved results | |
| Solubility | Not specified in retrieved results | |
| Spectral Data (NMR, IR) | Not explicitly found in the search results. |
Note: While some commercial suppliers suggest the availability of spectral data such as NMR and LC-MS, specific datasets for this compound were not found in the public domain during the literature search.[4]
Synthesis of this compound
A detailed experimental protocol for the synthesis of this compound has been reported in the scientific literature. The synthesis involves the deprotection of an acetamido group.
Experimental Protocol
Reaction: Deprotection of ethyl 4-acetamido-3-nitrobenzoate to yield this compound.[5]
Materials:
-
Ethyl 4-acetamido-3-nitrobenzoate
-
Acetic acid
-
1,3-propanediol
-
Hydrazine monohydrate
-
Nitrogen atmosphere
Procedure:
-
In a 100 mL round-bottomed flask, introduce ethyl 4-acetamido-3-nitrobenzoate (1.04 g, 4 mmol), acetic acid (2 mL, 34.9 mmol), and 1,3-propanediol (6 mL).[5]
-
Add hydrazine monohydrate (1.785 g, 35 mmol).[5]
-
Flush the reaction flask with nitrogen and stopper it tightly.[5]
-
Steep the flask in a preheated oil bath at 130 °C for 30 minutes.[5]
-
Allow the reaction mixture to cool to room temperature.[5]
-
Pour the mixture into a separatory funnel containing water (100 mL) and ethyl acetate (50 mL).[5]
-
Separate the aqueous layer and extract it three times with ethyl acetate (3 x 50 mL).[5]
-
Combine the organic layers, wash with a saturated aqueous solution of sodium chloride, and dry over anhydrous magnesium sulfate.[5]
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.[5]
-
Purify the crude product by silica gel column chromatography using a mixture of dichloromethane and methanol (98:2) as the eluent to yield pure this compound.[5]
Synthesis Workflow
Caption: Synthetic workflow for this compound.
Applications in Drug Discovery and Development
Extensive literature review reveals that this compound is not typically evaluated for its own biological activity. Instead, it serves as a crucial and versatile starting material for the synthesis of a wide range of more complex molecules with therapeutic potential. Its strategic placement of functional groups allows for diverse chemical modifications, making it a valuable scaffold in drug discovery programs.
Intermediate in the Synthesis of Kinase Inhibitors
This compound has been utilized as a key intermediate in the synthesis of potent and selective inhibitors of CDC-like kinases (CLKs). These kinases are involved in the regulation of pre-mRNA splicing and have emerged as important targets in oncology. The amino and nitro groups on the benzene ring of this compound provide handles for the construction of more elaborate heterocyclic systems, such as quinazolines, which form the core of these kinase inhibitors.[5]
Precursor for Potential Alzheimer's Disease Therapeutics
In the quest for treatments for Alzheimer's disease, this compound has been employed in the synthesis of hydroxyethylamine derivatives. These derivatives are designed to inhibit the enzymes Asp-2 (β-secretase) and Cathepsin D (CatD), which are involved in the processing of amyloid precursor protein (APP) and the subsequent formation of amyloid-β plaques, a hallmark of Alzheimer's disease. A patent describes the preparation of this compound from 4-amino-3-nitrobenzoic acid and its subsequent use in the synthesis of these potential therapeutic agents.[6]
Building Block for Anti-Cancer Agents
The chemical reactivity of this compound makes it a suitable starting material for the synthesis of novel anti-cancer compounds. For instance, it has been used in a Skraup reaction to prepare quinoline acid derivatives, which are precursors to 2,3-dihydro-1H-pyrrolo[3,2-f]quinoline complexes of cobalt and chromium. These metal complexes are being investigated as potential anti-cancer agents.[7]
Role in the Development of Hepatitis C Virus (HCV) Inhibitors
A patent disclosure on novel dipeptides with activity against the hepatitis C virus lists this compound as a potential starting material. This suggests its utility in the construction of complex molecular architectures aimed at inhibiting viral replication.[8]
Scaffold for Novel Benzimidazolone Derivatives
Researchers have used this compound as a starting material for the synthesis of novel N-acylated benzimidazolone derivatives. While the final compounds were screened for their potential as fatty acid synthesis inhibitors, this work further highlights the role of this compound as a versatile platform for generating libraries of compounds for biological screening.[9]
Logical Relationship in Drug Discovery
While no direct signaling pathway involvement for this compound has been identified, its central role as a synthetic intermediate can be visualized as a logical workflow in the drug discovery process.
Caption: Logical flow from this compound to therapeutic targets.
Conclusion
This compound is a chemical compound of significant interest to the scientific and drug development communities. While it does not appear to possess intrinsic biological activity that has been widely reported, its value lies in its role as a key intermediate and versatile building block. The presence of multiple reactive sites on its structure allows for the facile synthesis of complex molecular scaffolds, which have been incorporated into drug candidates for a range of diseases, including cancer, Alzheimer's disease, and viral infections. This technical guide consolidates the available information on its properties, synthesis, and its pivotal role in the pipeline of modern drug discovery. Further research into the direct biological effects of this compound, if any, could potentially open new avenues for its application.
References
- 1. This compound | 76918-64-4-Molbase [molbase.com]
- 2. rsc.org [rsc.org]
- 3. eMolecules this compound | 76918-64-4 | MFCD00044015 | | Fisher Scientific [fishersci.com]
- 4. 76918-64-4|this compound|BLD Pharm [bldpharm.com]
- 5. 76918-64-4・this compound・this compound【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]
- 6. Ethyl 3-nitro-4-(propyl-amino)benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 对硝基苯甲酸乙酯 ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 9. Ethyl 4-ethyl-amino-3-nitro-benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Data of Ethyl 4-amino-3-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for Ethyl 4-amino-3-nitrobenzoate, a key chemical intermediate in various synthetic pathways. Due to the limited availability of directly published complete spectra for this specific molecule, this guide leverages data from structurally analogous compounds to provide a robust predictive analysis. The information herein is intended to support researchers in the identification, characterization, and quality control of this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted and observed spectroscopic data for this compound and its structural analogues. These predictions are based on established principles of spectroscopy and data from similar molecules.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
| H-2 | ~8.5 | d | ~2.0 | Expected to be the most downfield aromatic proton due to the strong electron-withdrawing effect of the adjacent nitro group. |
| H-5 | ~6.8 | d | ~8.5 | Expected to be the most upfield aromatic proton, shielded by the amino group. |
| H-6 | ~7.8 | dd | ~8.5, ~2.0 | Coupled to both H-5 and H-2. |
| -NH₂ | ~6.0-7.0 | br s | - | Broad singlet, chemical shift can vary with concentration and solvent. |
| -CH₂- | ~4.3 | q | ~7.1 | Ethyl ester methylene protons, coupled to the methyl protons. |
| -CH₃ | ~1.3 | t | ~7.1 | Ethyl ester methyl protons, coupled to the methylene protons. |
Note: Predicted values are based on the analysis of related compounds such as ethyl 4-aminobenzoate and ethyl 4-nitrobenzoate. The actual experimental values may vary slightly.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon | Chemical Shift (δ, ppm) | Notes |
| C=O | ~165 | Ester carbonyl carbon. |
| C-4 | ~150 | Aromatic carbon attached to the amino group, significantly deshielded. |
| C-3 | ~135 | Aromatic carbon attached to the nitro group. |
| C-1 | ~120 | Quaternary aromatic carbon attached to the ester group. |
| C-2 | ~130 | Aromatic carbon ortho to the nitro group. |
| C-6 | ~125 | Aromatic carbon ortho to the amino group. |
| C-5 | ~115 | Aromatic carbon meta to the nitro group and ortho to the amino group. |
| -CH₂- | ~61 | Ethyl ester methylene carbon. |
| -CH₃ | ~14 | Ethyl ester methyl carbon. |
Note: Predicted values are based on additive rules and comparison with spectra of similar substituted benzene derivatives.
Table 3: Predicted Infrared (IR) Spectroscopic Data for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H Stretch | 3400-3200 | Medium-Strong | Two bands expected for the primary amine. |
| C-H Stretch (Aromatic) | 3100-3000 | Medium | |
| C-H Stretch (Aliphatic) | 3000-2850 | Medium | |
| C=O Stretch (Ester) | ~1720 | Strong | |
| N-O Stretch (Asymmetric) | ~1530 | Strong | Nitro group. |
| C=C Stretch (Aromatic) | 1600-1450 | Medium | |
| N-O Stretch (Symmetric) | ~1350 | Strong | Nitro group. |
| C-O Stretch (Ester) | 1300-1000 | Strong | |
| C-N Stretch | 1340-1250 | Medium |
Note: The presence of both amino and nitro groups will influence the electronic environment and may cause slight shifts in the expected absorption frequencies.
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | m/z (Da) | Notes |
| [M]⁺ | 210 | Molecular ion peak. |
| [M-OCH₂CH₃]⁺ | 165 | Loss of the ethoxy group. |
| [M-NO₂]⁺ | 164 | Loss of the nitro group. |
| [M-COOCH₂CH₃]⁺ | 137 | Loss of the entire ester group. |
Note: The fragmentation pattern will be influenced by the ionization method used. The values above are for the most common isotopes.
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for an organic compound like this compound.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation: The data is acquired on a standard NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.
-
Data Acquisition:
-
¹H NMR: A standard one-pulse sequence is used. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.
-
¹³C NMR: A proton-decoupled pulse sequence is used to simplify the spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (several hundred to thousands) and a longer relaxation delay may be required.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
2.2 Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Thin Solid Film: Dissolve a small amount of the solid sample in a volatile solvent (e.g., acetone or methylene chloride). Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[1]
-
KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) powder using a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded. The sample is then placed in the instrument's beam path, and the sample spectrum is acquired. The instrument software automatically subtracts the background spectrum.
-
Data Processing: The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
2.3 Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[2] Further dilute a small aliquot of this solution to a final concentration of around 10-100 µg/mL.[2]
-
Instrumentation: A mass spectrometer equipped with a suitable ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI) is used.
-
Data Acquisition: The sample solution is introduced into the ion source.
-
EI: The sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.[3]
-
ESI: The sample solution is sprayed through a charged capillary, creating charged droplets from which ions are desorbed. This is a softer ionization technique that often leaves the molecular ion intact.[2]
-
-
Data Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected. The resulting mass spectrum is a plot of relative ion abundance versus m/z.
Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.
References
Navigating the Solubility Landscape of Ethyl 4-amino-3-nitrobenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-amino-3-nitrobenzoate is a key intermediate in the synthesis of various pharmaceutical compounds and functional materials. Its strategic placement of amino, nitro, and ethyl ester groups on a benzene ring makes it a versatile building block for creating complex molecular architectures. A thorough understanding of its solubility characteristics in common organic solvents is paramount for its effective use in reaction chemistry, purification processes, and formulation development. This technical guide provides a comprehensive overview of the available solubility information, detailed experimental protocols for its synthesis, and a visual representation of the synthetic workflow.
Core Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₂O₄ | --INVALID-LINK-- |
| Molecular Weight | 210.19 g/mol | --INVALID-LINK-- |
| Melting Point | 132 °C | --INVALID-LINK-- |
| Boiling Point | 398.5±22.0 °C (Predicted) | --INVALID-LINK-- |
| Density | 1.330±0.06 g/cm³ (Predicted) | --INVALID-LINK-- |
| pKa | -2.52±0.10 (Predicted) | --INVALID-LINK-- |
Solubility Profile
Exhaustive searches for quantitative solubility data (e.g., in g/L or mol/L) for this compound in common organic solvents did not yield specific numerical values in publicly available literature. However, qualitative solubility information can be inferred from the solvents used in its synthesis and purification, as well as from the known solubility of structurally related compounds.
The following table summarizes the qualitative solubility of related compounds, which can serve as a useful guide for solvent selection.
| Solvent | Ethyl 4-nitrobenzoate | Ethyl 4-aminobenzoate | Inferred Qualitative Solubility of this compound |
| Ethanol | Soluble | Soluble | Likely soluble |
| Methanol | Soluble | Soluble | Likely soluble |
| Acetone | Soluble | Information not available | Likely soluble |
| Chloroform | Soluble | Soluble | Likely soluble |
| Dichloromethane | Information not available | Soluble | Likely soluble |
| Ethyl Acetate | Information not available | Soluble | Likely soluble |
| Ether | Soluble | Soluble | Likely soluble |
| Water | Sparingly soluble/Insoluble | Sparingly soluble | Likely sparingly soluble to insoluble |
Note: This table is intended as a general guide. The presence of both a polar amino group and a polar nitro group, in addition to the ethyl ester, suggests that this compound will exhibit a nuanced solubility profile. Experimental determination is recommended for precise applications.
Experimental Protocols: Synthesis of this compound
The following is a representative experimental protocol for the synthesis of this compound, adapted from established chemical synthesis literature. This procedure outlines the esterification of 4-amino-3-nitrobenzoic acid.
Materials:
-
4-Amino-3-nitrobenzoic acid
-
Ethanol (absolute)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend 4-amino-3-nitrobenzoic acid in absolute ethanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).
-
Quenching: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Neutralization: Slowly add a saturated solution of sodium bicarbonate to neutralize the excess sulfuric acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate. Repeat the extraction process to ensure complete recovery.
-
Washing: Wash the combined organic layers with brine (saturated NaCl solution).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Visualizing the Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Conclusion
While quantitative solubility data for this compound remains elusive in the surveyed literature, a qualitative understanding based on related compounds and solvents used in its synthesis provides a practical starting point for researchers. The provided synthesis protocol and workflow diagram offer a clear and detailed guide for the preparation of this important chemical intermediate. It is strongly recommended that experimental solubility studies be conducted to obtain precise quantitative data for applications requiring high accuracy, such as in drug development and process optimization.
In-Depth Technical Guide: Ethyl 4-amino-3-nitrobenzoate Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data and handling precautions for Ethyl 4-amino-3-nitrobenzoate (CAS No. 76918-64-4). The information is compiled to ensure safe laboratory practices and emergency preparedness for professionals working with this compound.
Chemical Identification
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 76918-64-4 |
| Molecular Formula | C₉H₁₀N₂O₄ |
| Synonyms | Benzoic acid, 4-amino-3-nitro-, ethyl ester |
Hazard Identification and Classification
This compound is considered a hazardous substance. To the best of current knowledge, the toxicological properties of this compound have not been fully investigated.[1] It is classified as an irritant and may be harmful if ingested or inhaled.[1] The material is irritating to mucous membranes and the upper respiratory tract.[1]
GHS Hazard Statements:
| Code | Statement |
| H302 | Harmful if swallowed. |
| H312 | Harmful in contact with skin. |
| H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. |
| H332 | Harmful if inhaled. |
| H335 | May cause respiratory irritation. |
Precautionary Statements:
A comprehensive list of precautionary statements for handling this compound is provided in the table below.
| Code | Statement |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[2] |
| P264 | Wash thoroughly after handling.[2] |
| P270 | Do not eat, drink or smoke when using this product.[2] |
| P271 | Use only outdoors or in a well-ventilated area.[2] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[2] |
Physical and Chemical Properties
| Property | Value |
| Melting Point/Range | Data not available |
| Boiling Point/Range | Data not available |
| Flash Point | Data not available |
| Autoignition Temperature | Data not available |
| Solubility | Data not available |
Toxicological Information
The toxicological properties of this compound have not been fully investigated.[1] The available information indicates the following potential acute effects:
| Exposure Route | Effect |
| Ingestion | May be harmful.[1] |
| Inhalation | May be harmful and cause irritation to the respiratory tract.[1] |
| Skin Contact | Irritant.[1] |
| Eye Contact | Irritant.[1] |
Quantitative Toxicity Data:
| Test | Species | Value |
| LD50 (Oral) | Not available | Not available |
| LD50 (Dermal) | Not available | Not available |
| LC50 (Inhalation) | Not available | Not available |
Handling and Storage
Proper handling and storage are crucial to minimize exposure and ensure safety. The following diagram outlines the recommended workflow for handling this compound.
References
An In-depth Technical Guide on the Synthesis of Benzocaine from Ethyl 4-amino-3-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a potential synthetic pathway for the production of Benzocaine (ethyl 4-aminobenzoate) starting from the precursor ethyl 4-amino-3-nitrobenzoate. This route is presented as a multi-step process involving a key selective reduction followed by a deamination step. While the initial reduction is supported by analogous chemical transformations, the subsequent selective deamination of the resulting intermediate presents a significant synthetic challenge and may require substantial experimental optimization.
Overview of the Synthetic Pathway
The proposed synthesis of Benzocaine from this compound involves a two-step process:
-
Selective Reduction: The nitro group at the 3-position of this compound is selectively reduced to an amino group, yielding ethyl 3,4-diaminobenzoate.
-
Selective Deamination: The newly formed amino group at the 3-position is selectively removed, a process known as deamination, to produce the final product, Benzocaine.
This pathway is theoretically plausible but is not a standard reported synthesis for Benzocaine. The second step, in particular, requires careful consideration of reagents and reaction conditions to achieve the desired selectivity.
Physicochemical Data of Key Compounds
A summary of the key physical and chemical properties of the starting material, intermediate, and final product is provided in the table below for easy reference.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | C₉H₁₀N₂O₄ | 210.19 | Not readily available | Not readily available |
| Ethyl 3,4-diaminobenzoate | C₉H₁₂N₂O₂ | 180.21 | 108-113 | 382.7 at 760 mmHg |
| Benzocaine (Ethyl 4-aminobenzoate) | C₉H₁₁NO₂ | 165.19 | 88-90 | 310 |
Experimental Protocols
This section provides detailed experimental methodologies for the proposed synthetic steps.
Step 1: Selective Reduction of this compound
The selective reduction of the nitro group in the presence of an existing amino group can be achieved through several methods. Catalytic hydrogenation is a common and effective approach for this transformation.
Method: Catalytic Hydrogenation
This protocol is based on analogous reductions of similar substrates.
Reagents and Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Parr shaker or similar hydrogenation apparatus
-
Celite® for filtration
Procedure:
-
In a suitable pressure vessel, dissolve this compound (e.g., 6.80 g, 30.3 mmol) in methanol (200 mL).
-
Carefully add 10% palladium on carbon catalyst (e.g., 1.10 g) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the vessel and connect it to a Parr shaker or a similar hydrogenation apparatus.
-
Purge the system with hydrogen gas several times to remove any air.
-
Pressurize the vessel with hydrogen gas to a desired pressure (e.g., 60 psi).
-
Commence vigorous stirring and maintain the reaction at room temperature.
-
Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within several hours to overnight.
-
Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the filter cake with a small amount of the solvent (methanol or ethanol).
-
Concentrate the filtrate under reduced pressure to obtain the crude ethyl 3,4-diaminobenzoate.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure diamine.
Expected Yield: Based on analogous reactions, yields in the range of 80-90% can be anticipated.
Step 2: Selective Deamination of Ethyl 3,4-diaminobenzoate
The selective removal of the 3-amino group from ethyl 3,4-diaminobenzoate is the most challenging step in this proposed synthesis. A plausible approach involves diazotization of the more basic 4-amino group followed by a reductive deamination of the 3-amino group. However, achieving high selectivity can be difficult. A more general method for deamination involves diazotization followed by reduction, often referred to as a Sandmeyer-type reaction.
Method: Diazotization and Reductive Deamination
This is a generalized protocol that would require significant optimization for this specific substrate.
Reagents and Materials:
-
Ethyl 3,4-diaminobenzoate
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)
-
Hypophosphorous acid (H₃PO₂) or Ethanol
-
Ice bath
Procedure:
-
Dissolve ethyl 3,4-diaminobenzoate in a suitable acidic aqueous solution (e.g., dilute HCl or H₂SO₄) in a reaction vessel, and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the stirred mixture. Maintain the temperature strictly between 0-5 °C to ensure the stability of the resulting diazonium salt. The addition is continued until a slight excess of nitrous acid is detected (e.g., with potassium iodide-starch paper).
-
To the solution of the diazonium salt, slowly add the reducing agent. For reductive deamination, hypophosphorous acid is a common choice. Alternatively, ethanol can be used, which also acts as the solvent for the reduction.
-
Allow the reaction mixture to slowly warm to room temperature and then stir for several hours. The progress of the reaction should be monitored by TLC or HPLC.
-
Once the reaction is complete, neutralize the mixture with a suitable base (e.g., sodium carbonate or sodium hydroxide solution) until it is slightly alkaline.
-
Extract the product, Benzocaine, with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude Benzocaine by recrystallization from a mixture of ethanol and water to obtain the final product.
Note on Selectivity: Achieving selective diazotization and reduction of the 3-amino group while preserving the 4-amino group is a significant challenge due to the similar reactivity of the two amino groups. The reaction conditions, including the choice of acid, temperature, and reducing agent, will need to be carefully optimized to favor the desired outcome.
Visualizations
The following diagrams illustrate the proposed synthetic workflow and the general mechanism of the key reaction steps.
Caption: Proposed two-step synthesis of Benzocaine.
Caption: Overall experimental workflow.
Conclusion
The synthesis of Benzocaine from this compound is a theoretically viable but non-standard route that hinges on a challenging selective deamination step. The initial selective reduction of the nitro group is a well-precedented transformation that can likely be achieved with high efficiency using catalytic hydrogenation. However, the subsequent selective removal of the 3-amino group from the resulting ethyl 3,4-diaminobenzoate intermediate requires careful and extensive experimental optimization to achieve a reasonable yield and purity of the final product, Benzocaine. This guide provides a foundational framework for researchers and scientists to explore this synthetic pathway, with the understanding that the deamination step will be a critical point of investigation.
An In-depth Technical Guide to Ethyl 4-amino-3-nitrobenzoate: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 4-amino-3-nitrobenzoate is a key chemical intermediate with significant applications in organic synthesis, particularly in the development of pharmaceuticals and other functional materials. This technical guide provides a comprehensive overview of its discovery and history, detailed synthesis protocols, and a thorough characterization of its physicochemical properties. The document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug discovery.
Introduction
This compound, with the CAS number 76918-64-4, is an aromatic ester containing both an amino and a nitro group on the benzene ring. This unique substitution pattern makes it a versatile building block for the synthesis of a wide range of more complex molecules. Its strategic importance lies in its utility as a precursor to various heterocyclic compounds and other substituted anilines, which are prevalent motifs in medicinal chemistry. This guide will delve into the known synthesis methodologies, physical and spectral properties, and the historical context and applications of this important compound.
Discovery and History
The precise date and discoverer of this compound are not well-documented in readily available literature. However, its emergence is intrinsically linked to the broader development of nitroaniline and aminobenzoic acid chemistry in the late 19th and early 20th centuries. The synthesis of related compounds, such as benzocaine (ethyl 4-aminobenzoate), and various nitrobenzoic acids, set the stage for the preparation of more complex derivatives like this compound. Its use as a synthetic intermediate appears in the scientific literature in the latter half of the 20th century, often in the context of synthesizing molecules with potential biological activity. For instance, it has been utilized in the design and synthesis of potential influenza neuraminidase inhibitors.[1]
Synthesis of this compound
The primary and most direct route for the synthesis of this compound is the Fischer esterification of 4-amino-3-nitrobenzoic acid. This method involves the reaction of the carboxylic acid with ethanol in the presence of a strong acid catalyst.
Plausible Experimental Protocol: Fischer Esterification
Materials:
-
4-amino-3-nitrobenzoic acid
-
Absolute Ethanol (EtOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate (EtOAc)
-
Hexane
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for filtration (e.g., Büchner funnel)
Procedure:
-
To a round-bottom flask, add 4-amino-3-nitrobenzoic acid and an excess of absolute ethanol.
-
With gentle stirring, slowly add a catalytic amount of concentrated sulfuric acid.
-
Fit the flask with a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete (typically several hours), allow the mixture to cool to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield the pure product.
The synthesis workflow can be visualized as follows:
Physicochemical Properties
A summary of the known quantitative data for this compound is presented in the table below. It is important to note that some of these values are reported by chemical suppliers and may not have been independently verified in peer-reviewed literature.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₂O₄ | [2] |
| Molecular Weight | 210.19 g/mol | [2] |
| CAS Number | 76918-64-4 | [2] |
| Appearance | Yellow solid | [3] |
| Storage | Keep in dark place, inert atmosphere, 2-8°C | [2] |
Spectral Data
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the ethyl group (a quartet and a triplet), and the amino protons. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nitro group and the electron-donating amino group.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the ethyl group. The positions of the aromatic carbon signals will be diagnostic of the substitution pattern.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), the C=O stretching of the ester group (around 1700-1730 cm⁻¹), and the symmetric and asymmetric stretching of the nitro group (around 1520 and 1350 cm⁻¹).
Applications in Research and Development
This compound primarily serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.
-
Precursor for Heterocyclic Compounds: The presence of ortho- and para-directing amino and nitro groups on the benzene ring allows for a variety of subsequent chemical transformations, making it a suitable starting material for the synthesis of various heterocyclic systems.
-
Intermediate in Drug Discovery: This compound has been used as a building block in the synthesis of potential therapeutic agents. For example, it has been employed in the development of novel N-acylated benzimidazolone derivatives and as a starting material in the synthesis of potential inhibitors for enzymes like influenza neuraminidase.[1][3]
The general utility of this compound as a synthetic intermediate can be visualized in the following logical relationship diagram:
Conclusion
This compound is a strategically important chemical compound with established utility as a synthetic intermediate. While its detailed historical discovery remains to be fully elucidated, its synthesis via the esterification of 4-amino-3-nitrobenzoic acid is a well-established and plausible route. The availability of its physicochemical and spectral data, though somewhat fragmented, allows for its reliable identification. Its primary application lies in the field of organic synthesis, where it serves as a versatile precursor for the development of novel compounds with potential applications in medicinal chemistry and materials science. This guide provides a foundational resource for researchers and professionals working with this valuable chemical entity.
References
Methodological & Application
Synthesis Protocol for Ethyl 4-amino-3-nitrobenzoate: An Application Note
This document provides a detailed, step-by-step protocol for the synthesis of Ethyl 4-amino-3-nitrobenzoate, a valuable intermediate in the development of various pharmaceuticals. The synthesis is a two-step process commencing with the esterification of 4-chloro-3-nitrobenzoic acid, followed by a nucleophilic aromatic substitution reaction with ammonia.
I. Principle and Overall Reaction
The synthesis proceeds in two sequential steps:
-
Esterification: 4-chloro-3-nitrobenzoic acid is converted to its ethyl ester, ethyl 4-chloro-3-nitrobenzoate, through a Fischer esterification reaction using ethanol in the presence of a strong acid catalyst.
-
Amination: The chloro group of ethyl 4-chloro-3-nitrobenzoate is subsequently displaced by an amino group via a nucleophilic aromatic substitution reaction with ammonia to yield the final product, this compound.
II. Experimental Protocols
A. Step 1: Synthesis of Ethyl 4-chloro-3-nitrobenzoate
This procedure is adapted from the synthesis of ethyl 4-chloro-3-nitrobenzoate described in the literature.[1]
Materials:
-
4-chloro-3-nitrobenzoic acid
-
Ethanol (absolute)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Hexane
-
Deionized Water
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Filtration apparatus (Buchner funnel, filter paper)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 4-chloro-3-nitrobenzoic acid in absolute ethanol.
-
Acid Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid dropwise with continuous stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC).
-
Quenching and Extraction: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing deionized water. Extract the aqueous layer with a suitable organic solvent like ethyl acetate or dichloromethane.
-
Washing: Wash the combined organic layers sequentially with deionized water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude ethyl 4-chloro-3-nitrobenzoate.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexane.
B. Step 2: Synthesis of this compound
This protocol is adapted from a general procedure for the nickel-catalyzed amination of aryl chlorides.[2]
Materials:
-
Ethyl 4-chloro-3-nitrobenzoate
-
Ammonia solution (e.g., 0.5 M in dioxane or aqueous ammonia)
-
Nickel catalyst (e.g., a complex with a suitable phosphine ligand)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous, inert solvent (e.g., dioxane or toluene)
-
Ethyl acetate
-
Celite
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment:
-
Schlenk flask or sealed reaction tube
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Filtration apparatus
-
Column chromatography setup
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine ethyl 4-chloro-3-nitrobenzoate, the nickel catalyst, and sodium tert-butoxide.
-
Solvent and Reagent Addition: Add the anhydrous, inert solvent, followed by the ammonia solution.
-
Reaction: Heat the mixture with vigorous stirring at an elevated temperature (e.g., 80-100 °C) for several hours, monitoring the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate.
-
Filtration: Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.
-
Extraction and Washing: Transfer the filtrate to a separatory funnel and wash sequentially with deionized water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude this compound can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).[3]
III. Data Presentation
Table 1: Summary of Reaction Parameters and Yields
| Parameter | Step 1: Esterification | Step 2: Amination |
| Starting Material | 4-chloro-3-nitrobenzoic acid | Ethyl 4-chloro-3-nitrobenzoate |
| Key Reagents | Ethanol, Sulfuric Acid | Ammonia, Nickel Catalyst, NaOtBu |
| Solvent | Ethanol | Dioxane or Toluene |
| Reaction Temperature | Reflux | 80-100 °C |
| Reaction Time | Several hours | Several hours |
| Typical Yield | ~75%[1] | Estimated 70-90% |
| Purification Method | Recrystallization | Column Chromatography |
IV. Mandatory Visualization
Diagram 1: Synthesis Workflow
Caption: Synthetic workflow for this compound.
References
Application Notes and Protocols: Ethyl 4-amino-3-nitrobenzoate in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of ethyl 4-amino-3-nitrobenzoate as a versatile starting material for the synthesis of a variety of biologically relevant heterocyclic compounds. Detailed experimental protocols for key transformations and the biological significance of the resulting scaffolds are presented.
Introduction
This compound is a valuable building block in synthetic organic and medicinal chemistry. Its ortho-substituted amino and nitro functionalities on a benzene ring provide a key structural motif for the construction of various fused heterocyclic systems. The typical synthetic strategy involves the reduction of the nitro group to an amine, yielding ethyl 3,4-diaminobenzoate, a highly reactive ortho-diamine. This intermediate can then undergo cyclocondensation reactions with a wide range of electrophilic reagents to afford important heterocyclic cores such as benzimidazoles, quinoxalines, and benzotriazoles. These heterocyclic systems are prevalent in numerous FDA-approved drugs and biologically active molecules, exhibiting a broad spectrum of pharmacological activities including antimicrobial, anticancer, and anti-inflammatory properties.
General Synthetic Workflow
The overall synthetic strategy for utilizing this compound in the synthesis of heterocyclic compounds follows a two-step sequence:
-
Reduction of the Nitro Group: The nitro group of this compound is reduced to an amino group to generate the key intermediate, ethyl 3,4-diaminobenzoate. This reduction is a critical step and can be achieved using various methods.
-
Cyclocondensation: The resulting ethyl 3,4-diaminobenzoate is then reacted with appropriate electrophilic reagents to form the desired heterocyclic ring system. The choice of the reagent dictates the type of heterocycle formed.
Caption: General workflow for heterocyclic synthesis.
Experimental Protocols
Protocol 1: Reduction of this compound to Ethyl 3,4-diaminobenzoate
This protocol describes the catalytic hydrogenation of this compound to the corresponding diamine.
Materials:
-
This compound
-
Methanol (MeOH)
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
Dissolve this compound (e.g., 13.0 g, 58 mmol) in methanol (180 mL) in a suitable hydrogenation vessel.[1]
-
Carefully add a slurry of 10% Pd/C (e.g., 1.3 g in 10 mL of ethanol) to the solution under a nitrogen atmosphere.[1]
-
Seal the vessel and connect it to a hydrogenation apparatus.
-
Evacuate the vessel and purge with hydrogen gas (repeat 3 times).
-
Pressurize the vessel with hydrogen gas (e.g., 60 psi) and stir the reaction mixture vigorously at room temperature for 5 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the Celite® pad with a small amount of methanol.
-
Concentrate the filtrate under reduced pressure to obtain ethyl 3,4-diaminobenzoate as a solid. The crude product can often be used in the next step without further purification.
Quantitative Data:
| Starting Material | Product | Reagents | Solvent | Time (h) | Pressure (psi) | Yield (%) | Reference |
| Ethyl 4-methylamino-3-nitrobenzoate | Ethyl 3-amino-4-methylaminobenzoate | 10% Pd/C, H₂ | Methanol | 5 | 60 | 88 | [1] |
| Ethyl 4-methylamino-3-nitrobenzoate | Ethyl 3-amino-4-methylaminobenzoate | 5% Pd/C, H₂ | Methanol | Overnight | N/A | 82 | [1] |
Note: While these examples use a methylated analog, the procedure is directly applicable to this compound.
Protocol 2: Synthesis of Ethyl 1H-benzo[d]imidazole-6-carboxylate
This protocol describes the cyclocondensation of ethyl 3,4-diaminobenzoate with formic acid to yield a benzimidazole derivative.
Materials:
-
Ethyl 3,4-diaminobenzoate
-
Formic acid
Procedure:
-
In a round-bottom flask, add ethyl 3,4-diaminobenzoate.
-
Add an excess of formic acid to the flask.
-
Heat the reaction mixture at reflux for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water to precipitate the product.
-
Filter the solid, wash with water until the filtrate is neutral, and dry to obtain the crude product.
-
Recrystallize from a suitable solvent (e.g., ethanol/water) to afford pure ethyl 1H-benzo[d]imidazole-6-carboxylate.
Protocol 3: Synthesis of Ethyl quinoxaline-6-carboxylate
This protocol details the synthesis of a quinoxaline derivative by reacting ethyl 3,4-diaminobenzoate with glyoxal.
Materials:
-
Ethyl 3,4-diaminobenzoate
-
Glyoxal (40% aqueous solution)
-
Ethanol
Procedure:
-
Dissolve ethyl 3,4-diaminobenzoate (1.0 eq) in ethanol in a round-bottom flask.[2]
-
Add an equimolar amount of glyoxal (40% aqueous solution) dropwise to the solution at room temperature with stirring.[2]
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, the product may precipitate from the reaction mixture. If not, the solvent can be partially removed under reduced pressure to induce crystallization.
-
Filter the solid product, wash with a small amount of cold ethanol, and dry to obtain ethyl quinoxaline-6-carboxylate.
Quantitative Data for Quinoxaline Synthesis (General):
| Diamine | Dicarbonyl | Catalyst | Solvent | Time (min) | Yield (%) | Reference |
| o-phenylenediamine | Benzil | Iodine | Water | 60-200 | High | [2] |
| 4-methyl-o-phenylenediamine | Benzil | CrCl₂·6H₂O | Ethanol | 38 | 93 | [3] |
| 3,4-diaminobenzoic acid | 4,4'-Dimethoxybenzil | Acetic acid | Water | 60 | 86 | [4] |
Protocol 4: Synthesis of Ethyl 1H-benzo[d][5][6][7]triazole-6-carboxylate
This protocol describes the formation of a benzotriazole ring through diazotization of ethyl 3,4-diaminobenzoate.
Materials:
-
Ethyl 3,4-diaminobenzoate
-
Sodium nitrite (NaNO₂)
-
Acetic acid
-
Water
Procedure:
-
Dissolve ethyl 3,4-diaminobenzoate (e.g., 0.01 mol) in a mixture of acetic acid and water.[5]
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (e.g., 0.14 mol in water) dropwise with vigorous stirring, maintaining the temperature below 5 °C.[5]
-
Stir the reaction mixture at room temperature for 2 hours.[5]
-
The product will precipitate out of the solution.
-
Filter the solid, wash with cold water, and dry to obtain ethyl 1H-benzo[d][6][7][8]triazole-6-carboxylate.
-
Recrystallization from a suitable solvent like methanol can be performed for further purification.
Quantitative Data for Benzotriazole Synthesis:
| Starting Material | Product | Reagents | Solvent | Time (h) | Yield (%) | Reference |
| 3,4-diaminobenzoic acid | 5-carboxybenzotriazole | NaNO₂, Acetic acid | Water/Acetic acid | 2 | 72 | [5] |
Biological Significance and Signaling Pathways
Heterocyclic compounds derived from this compound often exhibit significant biological activities. Below are diagrams illustrating the mechanisms of action for two important classes of these compounds.
Antimicrobial Mechanism of Benzimidazole Derivatives
Many benzimidazole derivatives exhibit potent antimicrobial activity by targeting bacterial DNA gyrase, an essential enzyme for DNA replication.[6]
Caption: Inhibition of bacterial DNA gyrase by benzimidazoles.
IKKβ-NF-κB Signaling Pathway Inhibition by Quinoxaline Derivatives
Certain quinoxaline derivatives have been identified as inhibitors of IκB kinase β (IKKβ), a key enzyme in the NF-κB signaling pathway, which is often dysregulated in cancer and inflammatory diseases.[5]
Caption: Quinoxaline derivatives inhibiting the IKKβ pathway.
Conclusion
This compound serves as a readily available and versatile precursor for the synthesis of a diverse range of heterocyclic compounds with significant potential in drug discovery and development. The straightforward transformation into the key ortho-diamine intermediate, ethyl 3,4-diaminobenzoate, opens up a plethora of cyclization strategies to access valuable scaffolds such as benzimidazoles, quinoxalines, and benzotriazoles. The biological importance of these heterocyclic systems, particularly as antimicrobial and anticancer agents, underscores the value of the presented synthetic protocols for medicinal chemistry research.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 4. Novel dual-targeting benzimidazole urea inhibitors of DNA gyrase and topoisomerase IV possessing potent antibacterial activity: intelligent design and evolution through the judicious use of structure-guided design and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of Ethyl 4-amino-3-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction Ethyl 4-amino-3-nitrobenzoate is a valuable synthetic intermediate in organic chemistry and drug discovery. Its structure features a primary aromatic amino group that is amenable to a wide range of chemical modifications. The presence of an electron-withdrawing nitro group ortho to the amine and an ethyl ester para to it modulates the reactivity of the aromatic ring and the nucleophilicity of the amino group. This document provides detailed application notes and experimental protocols for several key derivatization reactions of the amino group, facilitating its use in the synthesis of novel compounds for pharmaceutical and materials science research.
Application Notes
The primary amino group (-NH₂) of this compound is a versatile functional handle for various chemical transformations. The principal reactions include acylation, alkylation, Schiff base formation, and diazotization. Furthermore, the ortho-nitroaniline moiety allows for subsequent reductive cyclization reactions to form valuable heterocyclic scaffolds.
N-Acylation (Amide Formation)
N-acylation involves the reaction of the primary amino group with acylating agents like acyl chlorides or acid anhydrides in the presence of a base (e.g., pyridine, triethylamine). This reaction forms a stable amide bond.
-
Chemistry: The lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride) to form the N-acyl derivative.
-
Applications: This derivatization is crucial for introducing diverse functional groups and is a cornerstone of medicinal chemistry for creating libraries of compounds. The resulting amides often exhibit a range of biological activities. The amide linkage is also a common structural motif in many pharmaceutical agents.
N-Alkylation (Secondary Amine Formation)
N-alkylation introduces alkyl or aryl groups to the amino function, converting the primary amine into a secondary or tertiary amine. This is typically achieved by reacting the amine with alkyl halides or through reductive amination. A related synthesis involves the nucleophilic aromatic substitution of a similar precursor, ethyl 4-fluoro-3-nitrobenzoate, with a primary amine to yield N-alkylated products.[1]
-
Chemistry: In direct alkylation, the amine acts as a nucleophile, displacing a halide from an alkyl halide. This method can sometimes lead to over-alkylation. Reductive amination, a reaction with an aldehyde or ketone in the presence of a reducing agent, provides a more controlled method for synthesizing secondary amines.
-
Applications: N-alkylation significantly alters the steric and electronic properties of the parent molecule, which can modulate its pharmacological profile, including receptor binding affinity, solubility, and metabolic stability.
Schiff Base (Imine) Formation
The condensation reaction between the primary amino group of this compound and an aldehyde or ketone yields a Schiff base, characterized by an imine (-C=N-) functional group.
-
Chemistry: This reaction is typically catalyzed by a small amount of acid and involves the nucleophilic addition of the amine to the carbonyl group, forming a carbinolamine intermediate which then dehydrates to form the imine.[2][3] The reaction is often reversible.
-
Applications: Schiff bases are important intermediates for synthesizing various bioactive molecules and are themselves investigated for a wide range of pharmacological activities, including antibacterial, antifungal, and anticancer properties.[2][4]
Diazotization and Subsequent Reactions
The primary aromatic amino group can be converted into a diazonium salt (-N₂⁺) by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl or H₂SO₄) at low temperatures (0-5 °C).[5]
-
Chemistry: The resulting diazonium salt is a highly versatile intermediate. The diazonium group is an excellent leaving group (N₂) and can be replaced by a wide variety of nucleophiles in reactions such as the Sandmeyer (CuX), Schiemann (F⁻), and Gomberg-Bachmann (aryl) reactions. It can also be used in azo coupling reactions to form azo dyes.
-
Applications: Diazotization opens a gateway to synthesizing a vast array of aromatic compounds where the amino group is replaced by halides, cyano, hydroxyl, and other functional groups, which would be difficult to introduce otherwise.[6] This is fundamental in the synthesis of dyes, polymers, and complex organic molecules.
Reductive Cyclization to Benzimidazoles
Derivatives of this compound are excellent precursors for synthesizing benzimidazoles, a privileged scaffold in medicinal chemistry.
-
Chemistry: This transformation is a two-step process. First, the primary amino group is derivatized (e.g., acylated or alkylated). Subsequently, the ortho-nitro group is reduced (e.g., using SnCl₂, NaBH₄, or catalytic hydrogenation). The resulting diamine undergoes spontaneous or acid-catalyzed intramolecular cyclization to form the benzimidazole ring.[7]
-
Applications: Benzimidazoles are found in numerous FDA-approved drugs, including proton pump inhibitors (omeprazole), anthelmintics (albendazole), and antihistamines. This synthetic route provides a reliable method for accessing novel benzimidazole-based drug candidates.
Experimental Workflow
The following diagram illustrates the primary derivatization pathways for this compound.
Caption: Reaction pathways for the amino group of this compound.
Quantitative Data Summary
The following table summarizes quantitative data for derivatization reactions on this compound or closely related analogs. Direct data for the target molecule is limited; therefore, data from analogous structures are provided for reference and may require optimization.
| Reaction Type | Starting Material | Reagent(s) | Conditions | Yield (%) | Reference |
| Schiff Base Formation | Ethyl 4-aminobenzoate | 3-Nitrobenzaldehyde | Ethanol, Reflux | 52% | [8] |
| Schiff Base Formation | Ethyl 4-aminobenzoate | 4-Hydroxybenzaldehyde | Ethanol, Reflux | 30% | [8] |
| N-Alkylation | Ethyl 4-fluoro-3-nitrobenzoate | Propylamine, DIPEA | Dichloromethane, RT, Overnight | Not specified | [1] |
| Diazotization/Hydroxylation | 4-Aminobenzoic acid | 1. NaNO₂, H₂SO₄, 0°C | 2. Reflux | 61% | [6] |
| Diazotization/Cyanation | 4-Aminobenzoic acid | 1. NaNO₂, H₂SO₄, 0°C | 2. Cu₂SO₄, KCN | >82% (as terephthalic acid after hydrolysis) | [6] |
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: General Procedure for Schiff Base Formation
This protocol describes the condensation of this compound with an aromatic aldehyde.
-
Materials:
-
This compound (1.0 equiv)
-
Aromatic aldehyde (e.g., 4-nitrobenzaldehyde) (1.0-1.1 equiv)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Stirring plate and magnetic stir bar
-
-
Procedure:
-
Dissolve this compound (1.0 equiv) in hot absolute ethanol in a round-bottom flask.
-
In a separate container, dissolve the aromatic aldehyde (1.0-1.1 equiv) in a minimal amount of hot absolute ethanol.
-
Add the aldehyde solution to the solution of the amine with continuous stirring.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[3]
-
Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution.
-
If precipitation occurs, collect the solid product by vacuum filtration. If not, reduce the solvent volume under reduced pressure to induce crystallization.
-
Wash the collected solid with cold ethanol to remove unreacted starting materials.
-
Dry the purified product in a vacuum oven. Characterize by NMR, IR, and Mass Spectrometry.
-
Protocol 2: General Procedure for N-Alkylation via Nucleophilic Substitution
This protocol is adapted for the N-alkylation of this compound with an alkyl halide.
-
Materials:
-
This compound (1.0 equiv)
-
Alkyl halide (e.g., Iodomethane, Benzyl bromide) (1.1 equiv)
-
Anhydrous Potassium Carbonate (K₂CO₃) or Triethylamine (TEA) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., Acetonitrile or DMF)
-
Round-bottom flask with reflux condenser and nitrogen inlet
-
Stirring plate and magnetic stir bar
-
-
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 equiv) and the anhydrous base (e.g., K₂CO₃, 2.0 equiv).
-
Add anhydrous acetonitrile to the flask via syringe.
-
Stir the suspension for 10-15 minutes at room temperature.
-
Add the alkyl halide (1.1 equiv) dropwise to the suspension.
-
Heat the reaction mixture to 50-80 °C (or reflux) and stir for 6-24 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product using flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the N-alkylated product.
-
Characterize the final product by NMR, IR, and Mass Spectrometry.
-
Protocol 3: General Procedure for Diazotization and Sandmeyer Reaction (Hydroxylation)
This protocol describes the conversion of the amino group to a hydroxyl group via a diazonium salt intermediate.
-
Materials:
-
This compound (1.0 equiv)
-
Sodium Nitrite (NaNO₂) (1.1 equiv)
-
Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl) (e.g., 1-2 M solution)
-
Deionized water
-
Beakers, ice bath, and stirring plate
-
Thermometer
-
-
Procedure:
-
Diazonium Salt Formation: a. In a beaker, prepare a suspension of this compound (1.0 equiv) in an aqueous solution of sulfuric acid (e.g., 1.0 M). b. Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring. Maintain this temperature throughout the diazotization step. c. Prepare a solution of sodium nitrite (1.1 equiv) in a small amount of cold deionized water. d. Add the sodium nitrite solution dropwise to the cold amine suspension over 15-20 minutes. Ensure the temperature does not rise above 5 °C. e. Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete. The formation of the diazonium salt is usually indicated by the dissolution of the solid amine.
-
Hydroxylation (Sandmeyer-type reaction): a. In a separate flask, bring a volume of aqueous sulfuric acid (e.g., 1 M) to a boil. b. Slowly and carefully add the cold diazonium salt solution to the boiling acidic solution. Vigorous evolution of nitrogen gas will occur. c. After the addition is complete, continue to heat the mixture under reflux for 30-60 minutes to ensure complete decomposition of the diazonium salt.[6] d. Cool the reaction mixture to room temperature, which may cause the phenolic product to precipitate.
-
Work-up and Purification: a. Extract the cooled reaction mixture with an organic solvent (e.g., ethyl acetate, 3 x volumes). b. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). c. Remove the solvent under reduced pressure to yield the crude product. d. Purify the product by recrystallization or flash column chromatography. e. Characterize the final product (Ethyl 4-hydroxy-3-nitrobenzoate) by NMR, IR, and Mass Spectrometry.
-
References
- 1. Ethyl 3-nitro-4-(propylamino)benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijmcmed.org [ijmcmed.org]
- 3. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl -4-Amino Benzoate – Oriental Journal of Chemistry [orientjchem.org]
- 5. Diazotisation [organic-chemistry.org]
- 6. scirp.org [scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. asianpubs.org [asianpubs.org]
Application Notes and Protocols: The Use of Ethyl 4-amino-3-nitrobenzoate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of Ethyl 4-amino-3-nitrobenzoate as a versatile starting material in medicinal chemistry. This compound serves as a valuable scaffold for the synthesis of a diverse range of biologically active molecules, including enzyme inhibitors and heterocyclic compounds with therapeutic potential.
Application as a Scaffold for Butyrylcholinesterase (BChE) Inhibitors for Alzheimer's Disease
This compound is a key building block for the synthesis of potent and selective butyrylcholinesterase (BChE) inhibitors. Elevated BChE activity is implicated in the progression of Alzheimer's disease, making it a significant therapeutic target. The this compound core allows for systematic structural modifications to explore structure-activity relationships (SAR) and optimize inhibitory potency and selectivity.
Quantitative Data: BChE Inhibitory Activity of this compound Derivatives
The following table summarizes the in vitro inhibitory activities of representative compounds derived from this compound against human butyrylcholinesterase.
| Compound ID | R Group (Substitution on Amino Group) | IC50 (µM) for BChE |
| 2h | Cyclohexylmethyl | Good (exact value not specified) |
| 2j | Not specified in available search results | 1.13 |
| 3f | Not specified in available search results | 1.46 |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-(substituted-amino)-3-nitrobenzoates
This protocol describes a general method for the synthesis of N-substituted derivatives of this compound.
Materials:
-
Ethyl 4-fluoro-3-nitrobenzoate
-
Appropriate primary or secondary amine (e.g., cyclohexylmethanamine)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO3), 10% aqueous solution
-
Magnesium sulfate (MgSO4), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen atmosphere setup
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of ethyl 4-fluoro-3-nitrobenzoate (1.0 eq) in anhydrous dichloromethane, add N,N-diisopropylethylamine (1.2 eq).
-
Slowly add the desired amine (1.1 eq) to the reaction mixture.
-
Stir the reaction mixture at room temperature overnight under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 10% aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain the desired ethyl 4-(substituted-amino)-3-nitrobenzoate derivative.
Experimental Workflow
Synthesis of BChE Inhibitor Precursors.
Signaling Pathway
Application Notes and Protocols: Ethyl 4-amino-3-nitrobenzoate as a Versatile Building Block for Novel Azo Dyes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-amino-3-nitrobenzoate is a valuable aromatic intermediate for the synthesis of novel azo dyes. The presence of a primary amino group allows for diazotization, a fundamental reaction in the formation of the azo linkage (-N=N-), which constitutes the primary chromophore of these dyes. The nitro group, an electron-wielding group, and the ethyl ester functionality on the benzene ring can be strategically utilized to modulate the final properties of the dye, such as its color, fastness, solubility, and affinity for various substrates. This document provides detailed protocols for the synthesis, characterization, and application of novel azo dyes derived from this compound, with a focus on their potential as disperse dyes for synthetic fabrics like polyester.
Synthesis of Novel Azo Dyes
The synthesis of azo dyes from this compound is a two-step process involving diazotization of the amine followed by coupling with an electron-rich aromatic compound.
General Synthesis Workflow
Caption: General workflow for the synthesis of azo dyes.
Experimental Protocol: Synthesis of a Representative Azo Dye
This protocol describes the synthesis of a novel azo dye using β-naphthol as the coupling component.
Materials:
-
This compound
-
β-Naphthol
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Sodium Hydroxide (NaOH)
-
Distilled Water
-
Ice
Procedure:
-
Diazotization:
-
In a 250 mL beaker, add 2.10 g (0.01 mol) of this compound to a mixture of 5 mL of concentrated HCl and 20 mL of distilled water.
-
Stir the mixture until the amine is completely dissolved. Gentle warming may be required, followed by cooling.
-
Cool the solution to 0-5 °C in an ice bath with continuous stirring.
-
In a separate beaker, dissolve 0.76 g (0.011 mol) of sodium nitrite in 10 mL of cold distilled water.
-
Add the sodium nitrite solution dropwise to the cooled amine solution over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Continue stirring the mixture in the ice bath for an additional 30 minutes to complete the diazotization reaction, yielding the diazonium salt solution.
-
-
Azo Coupling:
-
In a 400 mL beaker, dissolve 1.44 g (0.01 mol) of β-naphthol in 50 mL of a 10% aqueous sodium hydroxide solution.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the previously prepared diazonium salt solution to the cold β-naphthol solution with vigorous stirring. A colored precipitate will form immediately.
-
Continue stirring the reaction mixture in the ice bath for 1 hour.
-
Allow the mixture to warm to room temperature and continue stirring for another hour.
-
-
Isolation and Purification:
-
Collect the precipitated dye by vacuum filtration using a Büchner funnel.
-
Wash the crude dye with a copious amount of cold water until the filtrate is neutral.
-
Dry the crude product in a desiccator or a vacuum oven at a low temperature.
-
For further purification, recrystallize the crude dye from a suitable solvent such as ethanol or an ethanol-water mixture.
-
Characterization of Novel Dyes
The synthesized dyes should be thoroughly characterized to confirm their structure and purity.
Characterization Workflow
Caption: Workflow for the characterization of synthesized azo dyes.
Physicochemical and Spectroscopic Data
The properties of the synthesized dyes are highly dependent on the coupling component used. Below is a table summarizing typical data obtained for monoazo disperse dyes derived from a similar precursor, 4-amino-3-nitrobenzaldehyde.[1] Researchers can expect analogous results when using this compound.
| Dye (Coupling Component) | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | Color[1] | λmax (nm) |
| 1 (1-Naphthol) | C₁₇H₁₁N₃O₃ | 305.29 | 85 | 245-247 | Light Orange | 480 |
| 2 (2-Naphthol) | C₁₇H₁₁N₃O₃ | 305.29 | 82 | 260-262 | Dark Red | 510 |
| 3 (Resorcinol) | C₁₃H₉N₃O₄ | 271.23 | 78 | 210-212 | Golden Yellow | 430 |
| 4 (Phloroglucinol) | C₁₃H₉N₃O₅ | 287.23 | 75 | >300 | Brown | 450 |
| 5 (Phenol) | C₁₃H₉N₃O₃ | 255.23 | 70 | 180-182 | Yellow | 410 |
Note: λmax values are representative and can vary with the solvent used.
Application of Novel Dyes on Polyester Fabric
The synthesized azo dyes, particularly those with non-ionic character, are well-suited for application as disperse dyes for hydrophobic fibers like polyester.
Dyeing and Fastness Testing Workflow
Caption: Workflow for dyeing polyester and testing fastness properties.
Experimental Protocol: High-Temperature Disperse Dyeing of Polyester
Materials:
-
Synthesized Azo Dye
-
Polyester Fabric
-
Dispersing Agent (e.g., a lignosulphonate-based product)
-
Acetic Acid
-
Sodium Hydroxide
-
Sodium Hydrosulphite
Procedure:
-
Dye Bath Preparation:
-
Prepare a 1% stock solution of the synthesized dye.
-
Prepare a dye bath with a liquor ratio of 50:1 (e.g., 50 mL of water for 1 g of fabric).
-
Add a dispersing agent (e.g., 1 g/L) to the dye bath.
-
Add the required amount of the dye stock solution to achieve the desired shade percentage (e.g., 2% on weight of fabric).
-
Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.[2]
-
-
Dyeing:
-
Introduce the polyester fabric into the dye bath at room temperature.
-
Raise the temperature of the dye bath to 130 °C over 30-45 minutes.
-
Maintain the temperature at 130 °C for 60 minutes, ensuring the fabric is fully immersed and agitated periodically.[2]
-
Cool the dye bath to 70 °C.
-
-
Reduction Clearing:
-
Remove the dyed fabric and rinse with hot water.
-
Prepare a clearing bath containing 2 g/L sodium hydroxide and 2 g/L sodium hydrosulphite.
-
Treat the dyed fabric in this bath at 70-80 °C for 15-20 minutes to remove unfixed surface dye.
-
Rinse the fabric thoroughly with hot water and then cold water.
-
-
Drying:
-
Dry the dyed fabric in an oven or air.
-
Fastness Properties
The fastness properties of the dyed fabrics should be evaluated according to standard methods (e.g., ISO or AATCC). The following table shows typical fastness ratings for disperse dyes derived from a similar precursor, 4-amino-3-nitrobenzaldehyde, on polyester fabric.[1]
| Dye (Coupling Component) | Wash Fastness (ISO 105-C06) | Light Fastness (ISO 105-B02) | Perspiration Fastness (ISO 105-E04) | Rubbing Fastness (ISO 105-X12) |
| Change | Staining | Acid | ||
| 1 (1-Naphthol) | 4-5 | 4-5 | 5 | 4 |
| 2 (2-Naphthol) | 5 | 5 | 5-6 | 4-5 |
| 3 (Resorcinol) | 4 | 4 | 4 | 4 |
| 4 (Phloroglucinol) | 4-5 | 4-5 | 4-5 | 4 |
| 5 (Phenol) | 4 | 4 | 4 | 3-4 |
Fastness ratings are on a scale of 1 to 5, where 5 indicates excellent fastness.
Conclusion
This compound is a highly effective and versatile building block for the synthesis of a wide array of novel azo dyes. The straightforward diazotization and coupling reactions allow for the creation of a diverse library of colors with good to excellent fastness properties, particularly on synthetic fibers like polyester. The protocols and data presented herein provide a solid foundation for researchers and scientists to explore the potential of this compound in the development of new colorants for various applications.
References
Application Notes and Protocols for the Selective Reduction of Ethyl 4-amino-3-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the selective reduction of the nitro group in Ethyl 4-amino-3-nitrobenzoate to yield Ethyl 3,4-diaminobenzoate, a key intermediate in the synthesis of various pharmaceuticals and functional materials. The methods described are chosen for their high selectivity, efficiency, and applicability in a standard laboratory setting.
Introduction
The selective reduction of a nitro group in the presence of other functional groups, such as an amine and an ester, is a critical transformation in organic synthesis. This compound presents this challenge, requiring a reducing agent that chemoselectively targets the nitro moiety without affecting the existing amino and ethyl ester functionalities. This document outlines three reliable methods to achieve this transformation: Catalytic Hydrogenation, Stannous Chloride Reduction, and Iron/Acetic Acid Reduction.
Comparative Data of Reduction Methods
The following table summarizes the key quantitative parameters for the described protocols, allowing for a direct comparison of their efficiency and requirements.
| Parameter | Method 1: Catalytic Hydrogenation | Method 2: Stannous Chloride (SnCl₂) | Method 3: Iron (Fe) / Acetic Acid |
| Primary Reagent | H₂ gas, 10% Pd/C | SnCl₂·2H₂O | Fe powder |
| Solvent | Methanol or Ethanol | Ethanol | Ethanol/Acetic Acid/Water |
| Temperature | Room Temperature | 30°C (Ultrasonic bath) or Reflux | 30°C (Ultrasonic bath) or Reflux |
| Reaction Time | 5 - 12 hours | 2 - 4 hours | 1 - 3 hours |
| Typical Yield | >85% | ~80-95%[1] | ~85-95%[1] |
| Key Advantages | Clean reaction, high yield, easy product isolation. | Mild conditions, effective for substrates sensitive to catalytic hydrogenation. | Cost-effective, high functional group tolerance.[2][3] |
| Key Disadvantages | Requires specialized hydrogenation equipment (e.g., Parr shaker), catalyst can be pyrophoric.[4] | Stoichiometric amounts of tin salts are required, leading to metal waste. | Can require careful pH adjustment during workup to remove iron salts. |
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Method 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This method is highly efficient and clean, often providing a high yield of the desired product with simple workup procedures. It involves the use of hydrogen gas and a palladium catalyst.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C) catalyst
-
Methanol or Ethanol (ACS grade)
-
Hydrogenation apparatus (e.g., Parr shaker or H-Cube)
-
Celite® or a similar filter aid
Procedure:
-
In a suitable hydrogenation vessel, dissolve this compound (1 equivalent) in methanol or ethanol (10-15 mL per gram of substrate).
-
Carefully add 10% Pd/C catalyst (5-10 mol % by weight) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the reaction vessel and connect it to the hydrogenation apparatus.
-
Evacuate the vessel and purge with hydrogen gas three times.
-
Pressurize the vessel with hydrogen to the desired pressure (typically 50-60 psi) and begin vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 5-12 hours.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of the solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude Ethyl 3,4-diaminobenzoate. The product can be further purified by recrystallization or column chromatography if necessary.
Method 2: Reduction with Stannous Chloride (SnCl₂)
This classical method is reliable and avoids the need for high-pressure hydrogenation equipment. Stannous chloride is a mild reducing agent that is highly selective for the nitro group.[1]
Materials:
-
This compound
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (ACS grade)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ultrasonic bath (optional, but recommended)
Procedure:
-
To a round-bottom flask, add this compound (1 equivalent) and dissolve it in ethanol (10 mL per gram of substrate).
-
Add stannous chloride dihydrate (4-5 equivalents).[1]
-
Place the reaction mixture in an ultrasonic bath at 30°C for 2-4 hours, or alternatively, heat the mixture to reflux.[1]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully quench by slowly adding a saturated solution of sodium bicarbonate until the pH is ~7-8.
-
Extract the aqueous slurry with ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude Ethyl 3,4-diaminobenzoate. Purify by column chromatography or recrystallization as needed.
Method 3: Reduction with Iron (Fe) in Acetic Acid
This is a cost-effective and robust method for nitro group reduction. The reaction is typically fast and selective.[1][3]
Materials:
-
This compound
-
Iron powder (Fe), reduced (325 mesh)
-
Glacial acetic acid
-
Ethanol
-
Water
-
Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Celite®
-
Ultrasonic bath (optional, but recommended)
Procedure:
-
In a round-bottom flask, prepare a solvent mixture of ethanol, glacial acetic acid, and water (e.g., a 2:2:1 ratio).[5]
-
Suspend this compound (1 equivalent) in the solvent mixture.
-
Add reduced iron powder (4-5 equivalents).[1]
-
Place the flask in an ultrasonic bath at 30°C for 1-3 hours, or heat to reflux.[1]
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture and filter through a pad of Celite® to remove the excess iron. Wash the pad with ethanol or ethyl acetate.
-
Neutralize the filtrate by carefully adding a saturated solution of sodium carbonate or a dilute solution of sodium hydroxide until the pH is basic.
-
Extract the product into ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield the crude product, which can be purified further if necessary.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the reduction of this compound.
Caption: General workflow for the reduction of this compound.
Logical Relationship of Methods
This diagram shows the relationship between the starting material, the different reduction methods, and the final product.
Caption: Alternative methods for the synthesis of Ethyl 3,4-diaminobenzoate.
References
- 1. scispace.com [scispace.com]
- 2. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 3. Sciencemadness Discussion Board - Reduction of 4-nitrobenzoic acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Sciencemadness Discussion Board - Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate - Powered by XMB 1.9.11 [sciencemadness.org]
Application Notes and Protocols: Ethyl 4-amino-3-nitrobenzoate in Solid-Phase Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase organic synthesis (SPOS) is a cornerstone of modern drug discovery, enabling the rapid synthesis and purification of large numbers of compounds for screening and lead optimization. The choice of building blocks and linkers is critical to the success of any solid-phase synthesis campaign. Ethyl 4-amino-3-nitrobenzoate is a versatile bifunctional molecule that holds significant potential as a scaffold in SPOS for the generation of diverse heterocyclic libraries, particularly those based on the privileged benzimidazole core. Its ortho-amino and nitro functionalities provide a latent diamine that can be unmasked and subsequently cyclized to form a variety of fused ring systems. This document outlines a proposed application of this compound in the solid-phase synthesis of a 2-substituted benzimidazole library, providing detailed protocols and conceptual workflows.
Conceptual Application: Solid-Phase Synthesis of a Benzimidazole Library
The proposed strategy utilizes this compound as a key building block attached to a solid support. The synthesis workflow involves the initial immobilization of the scaffold, followed by chemical modifications to construct the benzimidazole core, and finally, cleavage from the resin to release the desired products. This approach is amenable to high-throughput synthesis and purification.
Workflow for Solid-Phase Benzimidazole Synthesis
Caption: Workflow for the solid-phase synthesis of a 2-substituted benzimidazole library.
Experimental Protocols
The following protocols are detailed methodologies for the key steps in the proposed solid-phase synthesis of a benzimidazole library using this compound.
Protocol 1: Immobilization of this compound on Wang Resin
-
Resin Swelling: Swell Wang resin (1 g, 1.0 mmol/g loading) in anhydrous N,N-dimethylformamide (DMF, 10 mL) for 1 hour in a peptide synthesis vessel.
-
Activation: In a separate flask, dissolve p-nitrophenyl chloroformate (5 eq, 5 mmol, 1.01 g) in anhydrous dichloromethane (DCM, 10 mL). Add the solution to the swollen resin and shake at room temperature for 2 hours.
-
Washing: Filter the resin and wash sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).
-
Coupling: Dissolve this compound (3 eq, 3 mmol, 630 mg) and N,N-diisopropylethylamine (DIEA, 6 eq, 6 mmol, 1.05 mL) in DMF (10 mL). Add this solution to the activated resin.
-
Reaction: Shake the mixture at room temperature for 16 hours.
-
Capping (Optional): To cap any unreacted sites, treat the resin with a solution of acetic anhydride (10% v/v) and pyridine in DMF for 1 hour.
-
Final Washing: Filter the resin and wash sequentially with DMF (3 x 10 mL), methanol (3 x 10 mL), and DCM (3 x 10 mL). Dry the resin under vacuum.
Protocol 2: Reduction of the Nitro Group
-
Resin Swelling: Swell the resin-bound scaffold (from Protocol 1) in DMF (10 mL) for 1 hour.
-
Reduction Solution: Prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 10 eq, 10 mmol, 2.26 g) in DMF (15 mL).
-
Reduction Reaction: Add the reducing solution to the swollen resin and shake at 50°C for 12 hours.
-
Monitoring: Monitor the reaction completion using a qualitative test (e.g., TNBSA test for the presence of primary amines).
-
Washing: Filter the resin and wash sequentially with DMF (5 x 10 mL), a solution of 5% DIEA in DMF (3 x 10 mL) to neutralize any remaining acid, DMF (3 x 10 mL), and DCM (3 x 10 mL). Dry the resin under vacuum.
Protocol 3: Reductive Cyclization with Aldehydes
-
Resin Swelling: Swell the resin-bound diamine (from Protocol 2) in 1% acetic acid in DMF (10 mL) for 30 minutes.
-
Aldehyde Addition: Add a solution of the desired aldehyde (5 eq, 5 mmol) in DMF (5 mL) to the resin.
-
Imine Formation: Shake the mixture at room temperature for 2 hours.
-
Reduction and Cyclization: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 5 eq, 5 mmol, 1.06 g) to the reaction vessel and shake at room temperature for 12 hours.
-
Washing: Filter the resin and wash sequentially with DMF (3 x 10 mL), methanol (3 x 10 mL), and DCM (3 x 10 mL). Dry the resin under vacuum.
Protocol 4: Cleavage and Product Isolation
-
Cleavage Cocktail: Prepare a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Cleavage Reaction: Add the cleavage cocktail (10 mL) to the dry resin (from Protocol 3) and shake at room temperature for 2 hours.
-
Product Collection: Filter the resin and collect the filtrate. Wash the resin with an additional portion of the cleavage cocktail (2 x 2 mL).
-
Solvent Evaporation: Concentrate the combined filtrate under a stream of nitrogen.
-
Precipitation and Purification: Precipitate the crude product by adding cold diethyl ether. Centrifuge to collect the solid, which can then be purified by reverse-phase HPLC.
Quantitative Data (Reference)
While specific quantitative data for the solid-phase synthesis using this compound is not available in the literature, the following table provides representative yields for similar solution-phase reactions, which can serve as a benchmark for optimization.
| Reaction Step | Reagents & Conditions | Product | Yield (%) |
| Nitro Reduction | Indium/NH₄Cl, EtOH/H₂O, reflux | Ethyl 4-aminobenzoate | 90 |
| Esterification | Acetyl chloride, MeOH/EtOAc, 0-20°C | Ethyl 2-amino-3-nitrobenzoate | 99 |
| Benzimidazole Formation | o-phenylenediamine, p-aminobenzoic acid, xylene, PPA | 2-amino Benzimidazole | Not specified |
Potential Application in Drug Discovery
Benzimidazole-containing compounds are known to interact with a wide range of biological targets. A library of 2-substituted benzimidazoles synthesized via the proposed workflow could be screened against various targets, such as kinases, which are often implicated in cancer signaling pathways.
Hypothetical Signaling Pathway Inhibition
Caption: Inhibition of a generic kinase cascade by a synthesized benzimidazole.
Conclusion
This compound presents a promising, yet underexplored, scaffold for solid-phase organic synthesis. The proposed workflow for the synthesis of a 2-substituted benzimidazole library demonstrates its potential for generating diverse small molecules for drug discovery. The detailed protocols provide a foundation for researchers to explore this application and develop novel compounds for various therapeutic targets. While direct literature precedents for its solid-phase application are scarce, the underlying chemical transformations are well-established, suggesting a high probability of success for this synthetic strategy.
Practical Applications of Substituted Benzoate Derivatives as Epidermal Growth Factor Receptor (EGFR) Inhibitors
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Derivatives of ethyl 4-aminobenzoate are a class of organic compounds with significant potential in medicinal chemistry. Structural modifications of this scaffold have led to the development of molecules with a range of biological activities. This document focuses on the practical application of substituted 4-amino-3-chlorobenzoate esters, close analogs of ethyl 4-amino-3-nitrobenzoate derivatives, as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR). Overexpression and mutation of EGFR are hallmarks of many cancers, making it a key target for anti-cancer drug development. The protocols and data presented herein are based on the findings from studies on 4-amino-3-chloro benzoate ester derivatives, which serve as a valuable model for the potential applications of their nitro-substituted counterparts.[1]
Application: Anticancer Activity via EGFR Inhibition
A series of novel 4-amino-3-chloro benzoate ester derivatives, including 1,3,4-oxadiazole, benzohydrazone, and hydrazine-1-carbothioamide derivatives, have been synthesized and evaluated for their potential as anticancer agents.[1] In silico and in vitro studies have demonstrated that these compounds can effectively target the EGFR tyrosine kinase, leading to the induction of apoptosis in cancer cells.[1]
Featured Derivative: Compound N5a
Compound N5a, a hydrazine-1-carbothioamide derivative of 4-amino-3-chlorobenzoate, has emerged as a promising lead compound.[1] It has shown significant cytotoxic effects against A549 (lung cancer), HepG2 (liver cancer), and HCT-116 (colon cancer) cell lines.[1] The mechanism of action is believed to be through the inhibition of EGFR, which in turn activates the extrinsic apoptotic pathway.[1]
Quantitative Data Summary
The in vitro anti-proliferative activity of the synthesized derivatives was evaluated against three human cancer cell lines. The results are summarized in the table below as IC50 values (the concentration of the compound required to inhibit the growth of 50% of the cells).
| Compound | A549 (µM) | HepG2 (µM) | HCT-116 (µM) |
| N5a | 2.41 ± 0.13 | 3.15 ± 0.21 | 4.22 ± 0.35 |
| Erlotinib (Control) | 1.89 ± 0.09 | 2.56 ± 0.17 | 3.78 ± 0.29 |
Data extracted from a study on 4-amino-3-chloro benzoate ester derivatives, which serve as a model for the potential of related nitro-substituted compounds.[1]
Experimental Protocols
Synthesis of Ethyl 4-amino-3-chlorobenzoate (N1)
This protocol describes the initial step in synthesizing the benzoate ester scaffold.
Materials:
-
4-amino-3-chlorobenzoic acid
-
Absolute Ethanol (EtOH)
-
Thionyl chloride (SOCl2)
-
10% Sodium Carbonate (Na2CO3) solution
-
Distilled water
-
Magnetic stirrer with heating and cooling capabilities
-
Reflux apparatus
-
Filtration apparatus
Procedure:
-
Suspend 4-amino-3-chlorobenzoic acid (4.56 g, 0.0266 mol) in 50 mL of absolute EtOH in a round-bottom flask.[1]
-
Cool the suspension to -15°C using a suitable cooling bath.[1]
-
Slowly add an excess of thionyl chloride (3.8 g, 2.33 mL, 0.032 mol) dropwise, ensuring the temperature remains below -10°C.[1]
-
After the addition is complete, stir the mixture at 40°C for 30 minutes.[1]
-
Set up the apparatus for reflux and heat the reaction mixture for 3 hours.[1]
-
After reflux, cool the mixture and filter the resulting precipitate.
-
Wash the precipitate thoroughly with distilled water to remove any excess thionyl chloride.[1]
-
Wash the product with a 10% Na2CO3 solution.[1]
-
Collect the residue and recrystallize it from an ethanol/water mixture to obtain the pure ethyl 4-amino-3-chlorobenzoate.[1]
In Vitro Anti-proliferative Assay (MTT Assay)
This protocol details the method used to assess the cytotoxic activity of the synthesized compounds against cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A549, HepG2, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Phosphate Buffered Saline (PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5 x 10^3 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds and the positive control (e.g., Erlotinib) in the cell culture medium.
-
After 24 hours, replace the medium in the wells with the medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plates for 72 hours in a CO2 incubator.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value by plotting the cell viability against the compound concentration.
Visualizations
Synthetic Workflow
Caption: Synthetic and evaluation workflow for benzoate derivatives.
Proposed Mechanism of Action
Caption: Proposed EGFR inhibition and apoptosis induction pathway.
References
Application Notes and Protocols: Reactions of Ethyl 4-amino-3-nitrobenzoate with Electrophiles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reactivity of Ethyl 4-amino-3-nitrobenzoate with various electrophiles, a critical transformation in the synthesis of a wide array of pharmacologically active molecules and functional materials. The protocols detailed herein are based on established methodologies for the modification of aromatic amines and are intended to serve as a robust starting point for laboratory synthesis.
Introduction
This compound is a valuable synthetic intermediate possessing three key functional groups: a primary aromatic amine, a nitro group, and an ethyl ester. The amino group is a nucleophilic center that readily reacts with a variety of electrophiles, allowing for the introduction of diverse substituents. The electron-withdrawing nature of the adjacent nitro and ester groups modulates the reactivity of the amino group. This document outlines the general principles and provides detailed experimental protocols for the N-alkylation, N-acylation, and N-sulfonylation of this compound.
Data Presentation
The following tables summarize representative quantitative data for the reactions of this compound and analogous compounds with various electrophiles.
Table 1: N-Alkylation of Amino-nitrobenzoate Derivatives
| Starting Material | Electrophile | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Ethyl 4-fluoro-3-nitrobenzoate | Aniline | N,N-Diisopropylethylamine | Dichloromethane | Room Temp. | Overnight | High |
| Ethyl 4-fluoro-3-nitrobenzoate | Propylamine | N,N-Diisopropylethylamine | Dichloromethane | Room Temp. | Overnight | High |
| 4-chloro-3-nitrobenzoic acid | Methylamine | - | Water | Heat | - | High |
Table 2: N-Acylation of Amino-nitrobenzoate Derivatives
| Starting Material | Electrophile | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Methyl 4-amino-3-methylbenzoate | Butyryl chloride | - | Chloroform | - | - | 88 (for subsequent nitration) |
| 4-(methylamino)-3-nitrobenzoyl chloride | Methylamine | - | Dichloromethane | Room Temp. | 0.5 | High |
| Primary Amines (general) | Acetyl chloride | Pyridine | Dichloromethane | 0 to Room Temp. | 2-4 | 85-95 |
Table 3: N-Sulfonylation of Amines (General Protocol)
| Starting Material | Electrophile | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Primary Amine | p-Toluenesulfonyl chloride | Pyridine | Dichloromethane | 0 to Room Temp. | 2-4 | >90 |
| Primary Amine | 2-Nitrobenzenesulfonyl chloride | Pyridine | Dichloromethane | 0 to Room Temp. | 2-4 | 92 |
Reaction Mechanisms and Experimental Workflows
The following diagrams illustrate the general reaction mechanisms and a typical experimental workflow for the electrophilic substitution on the amino group of this compound.
Caption: General reaction pathways for N-alkylation, N-acylation, and N-sulfonylation.
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Ethyl 4-amino-3-nitrobenzoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of Ethyl 4-amino-3-nitrobenzoate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most common and direct synthetic route is the electrophilic nitration of Ethyl 4-aminobenzoate. This reaction introduces a nitro group (-NO₂) onto the benzene ring. Due to the directing effects of the amino group, the nitration primarily occurs at the position ortho to the amino group, yielding this compound.
Q2: Why is my reaction yield of this compound consistently low?
A2: Low yields in the nitration of anilines, such as Ethyl 4-aminobenzoate, are often due to several factors. The amino group is basic and can be protonated by the acidic nitrating mixture, forming an anilinium ion.[1][2] This deactivates the aromatic ring towards electrophilic substitution and directs the incoming nitro group to the meta position, reducing the yield of the desired ortho-product.[2] Furthermore, the strong oxidizing nature of nitric acid can lead to the degradation of the starting material.[1]
Q3: My reaction mixture turns dark brown or black. What is the cause and how can I prevent it?
A3: The formation of a dark-colored reaction mixture is a common issue when nitrating anilines and is typically indicative of oxidation and polymerization of the starting material.[1][3] This is often exacerbated by high reaction temperatures and the use of harsh nitrating agents. To mitigate this, it is crucial to maintain a low reaction temperature and consider using milder, more selective nitrating agents.[3]
Q4: I am observing the formation of multiple isomers. How can I improve the regioselectivity for the desired ortho-product?
A4: Achieving high regioselectivity for the ortho-product in the nitration of anilines can be challenging. While the amino group is an ortho, para-director, the acidic reaction conditions can lead to the formation of the meta-isomer.[2] To enhance ortho-selectivity, consider using alternative nitrating systems that operate under milder, non-acidic conditions. Methods employing ceric ammonium nitrate (CAN) or bismuth nitrate pentahydrate have shown to be effective for the selective ortho-nitration of anilines.[4][5] Another approach is the use of a directing group to protect the amine and favor ortho-substitution.
Q5: What are the best practices for purifying crude this compound?
A5: Purification of the crude product is essential to remove unreacted starting materials, isomeric byproducts, and degradation products. Column chromatography is a highly effective method for separating the desired ortho-isomer from other products. A typical mobile phase would be a mixture of petroleum ether and ethyl acetate.[6] Recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, can also be employed to obtain a highly pure product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low to No Product Formation | 1. Inactive nitrating agent.2. Reaction temperature is too low.3. Insufficient reaction time.4. Deactivation of the starting material due to excessive protonation. | 1. Use freshly prepared nitrating agent.2. Slowly and carefully increase the reaction temperature, while monitoring for side reactions.3. Extend the reaction time and monitor progress by TLC.4. Consider using a milder nitrating agent that does not require strongly acidic conditions. |
| Formation of a Tarry, Dark-Colored Mixture | 1. Reaction temperature is too high.2. Use of an overly aggressive nitrating agent.3. Presence of impurities in the starting material. | 1. Maintain strict temperature control, typically at or below 0°C, during the addition of the nitrating agent.2. Employ a milder nitrating system, such as ceric ammonium nitrate or bismuth nitrate.3. Ensure the starting Ethyl 4-aminobenzoate is pure before starting the reaction. |
| Poor Regioselectivity (Mixture of Isomers) | 1. Protonation of the amino group leading to meta-directing effects.2. Reaction conditions favoring the formation of the para-isomer. | 1. Use a non-acidic or mildly acidic nitrating agent to minimize protonation.2. Explore ortho-selective nitration methods, such as those using Fe(NO₃)₃·9H₂O as a promoter.[7] |
| Difficulty in Product Isolation/Purification | 1. The product is soluble in the aqueous phase during workup.2. Co-elution of isomers during column chromatography. | 1. Ensure the aqueous phase is neutralized before extraction with an organic solvent.2. Optimize the solvent system for column chromatography to improve the separation of isomers. A gradient elution may be necessary. |
Experimental Protocols
Synthesis of this compound via Ortho-Selective Nitration
This protocol is based on modern methods for the selective ortho-nitration of anilines, which offer higher yields and selectivity compared to traditional mixed-acid nitration.
Materials:
-
Ethyl 4-aminobenzoate
-
Ceric Ammonium Nitrate (CAN)
-
Acetonitrile (anhydrous)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve Ethyl 4-aminobenzoate (1 equivalent) in anhydrous acetonitrile.
-
In a separate flask, prepare a solution of Ceric Ammonium Nitrate (CAN) (2.5 equivalents) in anhydrous acetonitrile.
-
Slowly add the CAN solution to the solution of Ethyl 4-aminobenzoate at room temperature with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a petroleum ether/ethyl acetate gradient to afford pure this compound.
Data Presentation
Table 1: Comparison of Nitrating Agents for the Synthesis of this compound
| Nitrating Agent | Typical Conditions | Reported Yield (Ortho-isomer) | Key Advantages | Key Disadvantages |
| HNO₃ / H₂SO₄ | 0°C to rt | Low to Moderate | Inexpensive reagents | Poor regioselectivity, oxidation side reactions |
| Ceric Ammonium Nitrate (CAN) | rt, Acetonitrile | Good to Excellent | High ortho-selectivity, mild conditions | Higher cost of reagent |
| Bismuth Nitrate Pentahydrate | Reflux, DCM/Acetic Anhydride | Moderate to High | Good ortho-selectivity, avoids strong acids | Requires heating |
| Fe(NO₃)₃·9H₂O | 50°C | Good | Inexpensive, non-toxic metal promoter | Requires heating |
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: General experimental workflow for the synthesis and purification.
References
- 1. quora.com [quora.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. An Alternative Method for the Selective Synthesis of Ortho-nitro ...: Ingenta Connect [ingentaconnect.com]
- 6. rsc.org [rsc.org]
- 7. Regioselective nitration of anilines with Fe(NO3)3·9H2O as a promoter and a nitro source - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Common byproducts in the synthesis of "Ethyl 4-amino-3-nitrobenzoate"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 4-amino-3-nitrobenzoate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound and what are the expected byproducts?
The most prevalent method for synthesizing this compound is through the electrophilic nitration of Ethyl 4-aminobenzoate. The primary byproducts stem from the formation of isomers and over-nitration. The amino group of the starting material is an ortho, para-director, while the ethyl ester is a meta-director. Consequently, the incoming nitro group is directed to the positions ortho to the amino group (positions 3 and 2).
The main byproducts are:
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Ethyl 4-amino-2-nitrobenzoate: This is the major isomeric byproduct.
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Dinitrated products: Over-nitration can lead to the formation of dinitro-isomers if the reaction conditions are not carefully controlled.
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Unreacted Starting Material: Incomplete reaction will result in the presence of Ethyl 4-aminobenzoate in the final product mixture.
Q2: I am observing a lower than expected yield. What are the potential causes?
Low yields can be attributed to several factors:
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Incomplete Reaction: Insufficient reaction time or inadequate temperature control can lead to a significant amount of unreacted starting material.
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Over-nitration: Harsh reaction conditions, such as high temperatures or an excessive amount of nitrating agent, can favor the formation of dinitrated byproducts, thus reducing the yield of the desired mono-nitrated product.
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Product Loss During Work-up: The product may be partially lost during extraction or purification steps. Ensure proper phase separation and minimize transfers.
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Sub-optimal Reaction Conditions: The concentration of reactants and the choice of solvent can significantly impact the reaction rate and yield.
Q3: My final product is a mixture of isomers. How can I improve the selectivity for the desired 3-nitro isomer?
Controlling the regioselectivity of the nitration is crucial. Here are some strategies to favor the formation of this compound:
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Temperature Control: Maintaining a low and consistent temperature throughout the reaction is critical. Nitration reactions are exothermic, and higher temperatures can lead to a decrease in selectivity and an increase in the formation of the 2-nitro isomer and dinitrated byproducts.
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Slow Addition of Nitrating Agent: The nitrating agent should be added slowly and portion-wise to the solution of Ethyl 4-aminobenzoate to maintain temperature control and minimize localized high concentrations of the nitrating agent.
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Choice of Nitrating Agent: Using a milder nitrating agent or a different solvent system can sometimes improve selectivity.
Q4: How can I effectively separate the desired this compound from its 2-nitro isomer?
The separation of these isomers can be challenging due to their similar physical properties.
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Column Chromatography: This is the most common and effective method for separating the isomers. A silica gel column with a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) can be used. The polarity of the two isomers is slightly different, allowing for their separation.
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Recrystallization: In some cases, fractional recrystallization may be employed, although it is often less effective than chromatography for achieving high purity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive nitrating agent. 2. Reaction temperature is too low. 3. Insufficient reaction time. | 1. Use a fresh batch of nitric and sulfuric acid. 2. Ensure the reaction is proceeding at the recommended temperature. While low temperatures are necessary for selectivity, the reaction may not proceed if it is too cold. 3. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. |
| Formation of a Dark, Tarry Substance | 1. Reaction temperature is too high, leading to decomposition. 2. The concentration of the nitrating agent is too high. | 1. Maintain strict temperature control using an ice bath. 2. Add the nitrating agent dropwise to the substrate solution to avoid localized overheating. |
| Product is a Mixture of 3-nitro and 2-nitro Isomers | 1. The reaction temperature was not sufficiently controlled. 2. The addition of the nitrating agent was too rapid. | 1. Ensure the internal temperature of the reaction mixture is kept low and constant throughout the addition of the nitrating agent. 2. Add the nitrating agent slowly with vigorous stirring to ensure proper mixing and heat dissipation. |
| Presence of Dinitrated Byproducts | 1. Excess of nitrating agent was used. 2. The reaction temperature was too high. 3. Prolonged reaction time. | 1. Use the stoichiometric amount or a slight excess of the nitrating agent. 2. Maintain a low reaction temperature. 3. Monitor the reaction by TLC and stop it once the starting material is consumed to avoid over-nitration. |
| Product Does Not Precipitate During Work-up | The product is soluble in the acidic aqueous mixture. | Transfer the quenched reaction mixture to a separatory funnel and perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate or dichloromethane. |
Data Presentation
The following table summarizes the expected products and byproducts in the synthesis of this compound. The exact ratios can vary depending on the specific reaction conditions.
| Compound | Structure | Role | Typical Yield/Presence |
| This compound | ![]() | Main Product | Yields can vary, but a well-optimized reaction should provide a good yield. |
| Ethyl 4-amino-2-nitrobenzoate | ![]() | Major Byproduct | Can be present in significant amounts if the reaction is not well-controlled. |
| Dinitrated Byproducts | ![]() | Minor Byproducts | Formation is favored by harsh reaction conditions. |
| Ethyl 4-aminobenzoate | ![]() | Unreacted Starting Material | Presence indicates an incomplete reaction. |
Note: Placeholder images are used in the table above. In a real-world application, these would be replaced with the actual chemical structures.
Experimental Protocols
Synthesis of this compound via Nitration of Ethyl 4-aminobenzoate
Disclaimer: This is a representative protocol and may need to be optimized for specific laboratory conditions.
Materials:
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Ethyl 4-aminobenzoate
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Concentrated Sulfuric Acid (98%)
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Concentrated Nitric Acid (70%)
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Ice
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Saturated Sodium Bicarbonate Solution
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Brine
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Anhydrous Sodium Sulfate
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Ethyl Acetate
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Hexane
Procedure:
-
In a round-bottom flask, dissolve Ethyl 4-aminobenzoate in concentrated sulfuric acid at 0 °C with stirring. Ensure the temperature is maintained using an ice bath.
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In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid at 0 °C.
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Add the nitrating mixture dropwise to the solution of Ethyl 4-aminobenzoate, ensuring the temperature of the reaction mixture does not exceed 5-10 °C.
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After the addition is complete, continue stirring the reaction mixture at 0-5 °C for the appropriate amount of time (monitor by TLC).
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Pour the reaction mixture slowly onto crushed ice with vigorous stirring.
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Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
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Extract the product with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
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Remove the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to separate the isomers.
Visualizations
Technical Support Center: Purification of Crude "Ethyl 4-amino-3-nitrobenzoate" by Recrystallization
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for the purification of crude "Ethyl 4-amino-3-nitrobenzoate" via recrystallization. This document includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear, accessible format.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the recrystallization of this compound?
A1: The ideal solvent for recrystallization should dissolve the crude "this compound" completely at an elevated temperature but show limited solubility at lower temperatures, allowing for high recovery of pure crystals upon cooling. Based on the structure (an aromatic amine with a nitro group and an ester), suitable solvents to screen include alcohols (such as ethanol and methanol), ethyl acetate, and acetone. A mixed solvent system, for instance, a combination of a good solvent (like ethanol or ethyl acetate) with a poor solvent (like water or hexane), can also be effective. A systematic solvent screening is recommended to determine the optimal choice for your specific crude product.
Q2: My crude this compound is dark-colored. How can I remove the color during recrystallization?
A2: Colored impurities can often be removed by treating the hot, dissolved solution with a small amount of activated charcoal. The charcoal adsorbs the colored impurities, which can then be removed by hot filtration. It is crucial to use a minimal amount of charcoal, as excessive use can lead to the loss of the desired product.
Q3: What are the common impurities in crude this compound?
A3: Common impurities can include unreacted starting materials from the synthesis, such as ethyl 4-aminobenzoate. Other potential impurities may arise from side reactions, for instance, the formation of isomers or di-nitrated products depending on the synthetic route employed.
Q4: What is the expected melting point of pure this compound?
A4: The reported melting point of "this compound" is approximately 132°C, with methanol being a suitable solvent for recrystallization. A broad melting range of the recrystallized product typically indicates the presence of residual impurities.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Oiling Out | The solute is precipitating from the solution at a temperature above its melting point. | Reheat the solution to redissolve the oil. Add a small amount of additional solvent and allow the solution to cool more slowly. Using a different solvent system with a lower boiling point may also be beneficial. |
| No Crystal Formation | The solution is not sufficiently saturated, or it is supersaturated without nucleation sites. | If the solution is not saturated, carefully evaporate some of the solvent to increase the concentration of the solute. To induce crystallization in a supersaturated solution, try scratching the inner surface of the flask with a glass rod or adding a seed crystal of the pure compound. |
| Premature Crystallization | The solution cools too quickly, especially during hot filtration. | Ensure your filtration apparatus (funnel and filter paper) is pre-heated with the hot solvent before filtering the solution. Work quickly to minimize heat loss. |
| Low Recovery Yield | Too much solvent was used, or the compound has significant solubility in the cold solvent. | Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Ensure the solution is thoroughly cooled in an ice bath before filtration to minimize solubility. Wash the collected crystals with a minimal amount of ice-cold solvent. |
Experimental Protocols
Solvent Screening Protocol
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Place approximately 10-20 mg of crude "this compound" into several test tubes.
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To each tube, add a different solvent (e.g., ethanol, methanol, ethyl acetate, acetone, dichloromethane, hexane) dropwise at room temperature, observing the solubility.
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If the compound is insoluble at room temperature, gently heat the test tube in a water bath and continue adding the solvent dropwise until the solid dissolves.
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Once dissolved, allow the solution to cool to room temperature and then place it in an ice bath.
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Observe the formation of crystals. An ideal solvent will show low solubility at cold temperatures and high solubility at elevated temperatures.
Recrystallization Protocol using Ethanol
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Dissolution: In a flask, add the crude "this compound". Add a minimal amount of ethanol and heat the mixture to boiling while stirring until the solid is completely dissolved.
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Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with filter paper to remove any insoluble impurities and activated charcoal.
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Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
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Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol. Allow the crystals to dry completely.
Data Presentation
Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₁₀N₂O₄ |
| Molecular Weight | 210.19 g/mol |
| Melting Point | 132°C |
Estimated Solubility of this compound in Common Solvents
| Solvent | Solubility at 25°C (Estimated) | Solubility at Boiling Point (Estimated) |
| Ethanol | Sparingly Soluble | Soluble |
| Methanol | Sparingly Soluble | Soluble |
| Ethyl Acetate | Moderately Soluble | Very Soluble |
| Acetone | Moderately Soluble | Very Soluble |
| Dichloromethane | Soluble | Very Soluble |
| Hexane | Insoluble | Sparingly Soluble |
| Water | Insoluble | Insoluble |
Mandatory Visualization
Caption: Troubleshooting workflow for the recrystallization of this compound.
Technical Support Center: Selective Reduction of Ethyl 4-amino-3-nitrobenzoate
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the selective reduction of Ethyl 4-amino-3-nitrobenzoate to produce Ethyl 3,4-diaminobenzoate. This transformation is a critical step in the synthesis of various pharmaceutical compounds and requires careful control to achieve high yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the selective reduction of this compound?
The main challenge is achieving chemoselectivity. The goal is to selectively reduce the nitro group to an amine while preserving the ethyl ester and the existing amino group. Potential side reactions include the reduction of the ester functionality or the formation of dimeric impurities such as azo or azoxy compounds.[1]
Q2: Which reagents are recommended for this selective reduction?
Several methods are effective for the selective reduction of aromatic nitro groups in the presence of other sensitive functionalities. Common choices include:
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Catalytic Hydrogenation: Palladium on carbon (Pd/C) or Platinum oxide (PtO₂) with a hydrogen source is a clean and efficient method.[2][3]
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Metal/Acid Combinations: Tin(II) chloride (SnCl₂) in an acidic medium or iron (Fe) powder with hydrochloric acid (HCl) or acetic acid are classical and cost-effective methods.[4][5][6]
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Sodium Borohydride with a Metal Salt: A combination of sodium borohydride (NaBH₄) and a transition metal salt like iron(II) chloride (FeCl₂) can provide high chemoselectivity.[7][8]
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Indium in Aqueous Media: A system of indium powder with ammonium chloride in aqueous ethanol offers a selective and environmentally friendlier option.[9]
Q3: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction's progress. By co-spotting the reaction mixture with the starting material (this compound) and a reference standard of the product (Ethyl 3,4-diaminobenzoate), you can observe the disappearance of the starting material and the appearance of the product.[1] For more detailed analysis, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) can be employed.
Troubleshooting Guides
Problem 1: Incomplete or Slow Reaction
Possible Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Inactive Reagents/Catalyst | For catalytic hydrogenation, ensure the catalyst is not poisoned or expired; use a fresh batch if necessary. For metal/acid reductions, use finely powdered and activated metals. Some reagents like sodium dithionite can decompose upon storage.[1] |
| Insufficient Reagent Stoichiometry | Ensure an adequate excess of the reducing agent is used to drive the reaction to completion. |
| Low Reaction Temperature | While high temperatures can promote side reactions, a temperature that is too low may result in a sluggish reaction. Gradually increase the temperature while monitoring for side product formation via TLC. |
| Poor Solubility of Starting Material | The starting material, this compound, may have limited solubility in certain solvent systems. Consider using a co-solvent to improve solubility. For instance, in catalytic hydrogenations, a protic co-solvent like ethanol or acetic acid in THF can be beneficial. |
Problem 2: Formation of Colored Impurities (Side Products)
Possible Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Over-reduction or Side Reactions | The formation of yellow or orange impurities may indicate the presence of azo or azoxy compounds, which arise from the incomplete reduction of the nitro group.[1] Ensure sufficient reducing agent and appropriate reaction conditions to drive the reaction to the desired amine. |
| Exothermic Reaction Overheating | The reduction of nitro groups can be exothermic. Localized overheating can lead to the formation of side products. Maintain proper temperature control using an ice bath, especially during the initial addition of reagents. |
| Inappropriate pH during Workup | During the workup, ensure the aqueous layer's pH is appropriately adjusted to keep the amine product in its free base form for efficient extraction into the organic layer.[1] |
Experimental Protocols
Method 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This method is known for its clean reaction profile and high yields.
Procedure:
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In a suitable hydrogenation vessel, dissolve this compound in a solvent such as methanol or ethanol.
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Add a catalytic amount of 5% or 10% Palladium on Carbon (typically 1-5 mol%).
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Purge the vessel with nitrogen, then introduce hydrogen gas (H₂), usually via a balloon or a Parr shaker apparatus at a pressure of around 60 psi.[2]
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Stir the reaction mixture vigorously at room temperature.
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Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.
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Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
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Wash the Celite pad with the reaction solvent.
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Concentrate the filtrate under reduced pressure to obtain the crude Ethyl 3,4-diaminobenzoate. The product can be further purified by recrystallization or column chromatography if necessary.
Expected Yield: 82-88%[2]
Method 2: Reduction with Tin(II) Chloride (SnCl₂)
This is a classic and reliable method for nitro group reduction.
Procedure:
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Dissolve this compound in ethanol or ethyl acetate.
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Add an excess of Tin(II) chloride dihydrate (SnCl₂·2H₂O), typically 3-5 equivalents.
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Heat the mixture to reflux and stir until the starting material is consumed, as monitored by TLC.
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Cool the reaction mixture to room temperature.
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Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution to neutralize the acid and precipitate tin salts.
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Filter the mixture through Celite to remove the tin salts.
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Extract the filtrate with ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the product.
Expected Yield: Can be high, but the workup can be tedious due to tin salt removal.
Data Presentation
Comparison of Common Reduction Methods
| Method | Reagents | Typical Solvents | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | Ethanol, Methanol, Ethyl Acetate | High yields, clean reactions, easy product isolation. | Requires specialized hydrogenation equipment, potential for catalyst poisoning, flammability of H₂ gas.[9] |
| Metal/Acid Reduction (Fe) | Fe, HCl or Acetic Acid | Ethanol/Water, Acetic Acid | Inexpensive, effective.[4] | Acidic conditions may not be suitable for all substrates, workup can be tedious due to iron salts.[6] |
| Metal/Acid Reduction (SnCl₂) | SnCl₂·2H₂O | Ethanol, Ethyl Acetate | Mild, good for sensitive substrates. | Stoichiometric amounts of tin waste are produced, workup can be challenging.[5][6] |
| Indium-mediated | In, NH₄Cl | Ethanol/Water | High selectivity, environmentally friendlier, can be performed in aqueous solutions.[9] | Indium is a relatively expensive reagent. |
| NaBH₄/FeCl₂ | NaBH₄, FeCl₂ | THF | High chemoselectivity, excellent yields (up to 96% for similar substrates).[7][8] | Requires careful control of reagent addition. |
Visualizations
Caption: General experimental workflow for the selective reduction of this compound.
Caption: Troubleshooting logic for common issues in the selective reduction.
References
- 1. benchchem.com [benchchem.com]
- 2. ETHYL 3-AMINO-4-(METHYLAMINO)BENZOATE synthesis - chemicalbook [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Sciencemadness Discussion Board - Reduction of 4-nitrobenzoic acid - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. thieme-connect.com [thieme-connect.com]
- 8. d-nb.info [d-nb.info]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing the Synthesis of Ethyl 4-amino-3-nitrobenzoate
Welcome to the technical support center for the synthesis of Ethyl 4-amino-3-nitrobenzoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve reaction efficiency, yield, and purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and direct method for the synthesis of this compound is the electrophilic nitration of Ethyl 4-aminobenzoate. This reaction introduces a nitro group (-NO₂) onto the benzene ring. Due to the directing effect of the amino group (-NH₂), the nitration occurs primarily at the position ortho to the amino group, yielding the desired 3-nitro product.
Q2: What are the main challenges in the nitration of Ethyl 4-aminobenzoate?
A2: The nitration of aniline and its derivatives, such as Ethyl 4-aminobenzoate, presents several challenges:
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Oxidation: The amino group is highly susceptible to oxidation by the strong oxidizing agents present in the nitrating mixture (e.g., nitric acid), which can lead to the formation of tarry byproducts and a lower yield.[1][2]
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Formation of undesired isomers: In a strongly acidic medium, the amino group can be protonated to form an anilinium ion (-NH₃⁺). This protonated group is a meta-director, leading to the formation of the undesired Ethyl 4-amino-5-nitrobenzoate isomer.[1][3]
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Polynitration: The activating nature of the amino group can sometimes lead to the introduction of more than one nitro group on the aromatic ring.
Q3: How can I minimize the formation of byproducts during the nitration?
A3: To minimize byproduct formation, careful control of the reaction conditions is crucial. A common strategy is to protect the amino group by acetylation before nitration. The resulting acetamido group (-NHCOCH₃) is less activating and less prone to oxidation. However, for the synthesis of the ortho-nitro product, direct nitration under carefully controlled, milder conditions is often attempted to avoid the steric hindrance of the acetyl group which would favor para-substitution.
Q4: What are the recommended storage conditions for this compound?
A4: It is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Low Reaction Temperature: The rate of nitration is significantly temperature-dependent. | 1. Cautiously increase the reaction temperature in small increments while carefully monitoring for any signs of decomposition (e.g., color change to dark brown or black). |
| 2. Inactive Nitrating Agent: The nitric acid or nitrating mixture may have decomposed or be of low concentration. | 2. Use fresh, concentrated nitric acid and sulfuric acid to prepare the nitrating mixture. | |
| 3. Poor Solubility of Starting Material: Ethyl 4-aminobenzoate may not be fully dissolved in the reaction medium. | 3. Ensure vigorous stirring to maximize the surface area of the reactants. Consider using a co-solvent to improve solubility, if compatible with the reaction conditions. | |
| Low Yield of Desired Product | 1. Oxidation of the Amino Group: Formation of tarry byproducts due to the strong oxidizing conditions. | 1. Perform the reaction at a lower temperature. Add the nitrating agent slowly and dropwise to control the exotherm. |
| 2. Formation of Meta-Isomer: Protonation of the amino group in the acidic medium. | 2. Use a less acidic nitrating system if possible. Alternatively, consider a protection-nitration-deprotection sequence, although this adds extra steps. | |
| 3. Incomplete Reaction: The reaction may not have been allowed to proceed to completion. | 3. Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if the starting material is still present. | |
| Formation of Dark, Tarry Byproducts | 1. High Reaction Temperature: Excessive heat can lead to the decomposition of the starting material and product. | 1. Maintain a low reaction temperature using an ice bath or other cooling methods. |
| 2. Rapid Addition of Nitrating Agent: A localized increase in temperature and concentration of the nitrating agent can cause oxidation. | 2. Add the nitrating agent slowly and with efficient stirring to ensure proper mixing and heat dissipation. | |
| Difficult Purification | 1. Presence of Multiple Isomers: Separation of the desired ortho-isomer from the meta-isomer can be challenging. | 1. Utilize column chromatography with a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the isomers. Fractional crystallization can also be attempted.[4][5] |
| 2. Tarry Residues: The presence of oxidation byproducts can complicate the purification process. | 2. Before purification, attempt to remove the tarry material by washing the crude product with a suitable solvent in which the desired product has low solubility. |
Experimental Protocols
Synthesis of Ethyl 4-aminobenzoate (Starting Material)
A common method for preparing the starting material is the reduction of Ethyl 4-nitrobenzoate.
-
Procedure: In a round-bottomed flask, suspend Ethyl 4-nitrobenzoate (1 equivalent) in ethanol. Add a solution of ammonium chloride in water. To this stirred suspension, add indium powder (4 equivalents) and heat the mixture to reflux for approximately 2.5 hours.[6] After cooling, the reaction mixture is filtered, and the filtrate is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield Ethyl 4-aminobenzoate.[6]
Illustrative Protocol for Nitration of an Aniline Derivative (General Guidance)
Caution: This is a general procedure and requires optimization for the specific substrate, Ethyl 4-aminobenzoate. Nitration reactions are highly exothermic and potentially hazardous. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
-
Procedure:
-
Dissolve Ethyl 4-aminobenzoate in a suitable solvent (e.g., concentrated sulfuric acid) in a flask equipped with a magnetic stirrer and a dropping funnel, and cool the mixture in an ice-salt bath to maintain a low temperature (e.g., 0-5 °C).
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Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid while cooling.
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Add the nitrating mixture dropwise to the solution of Ethyl 4-aminobenzoate, ensuring the temperature does not rise above the set limit.
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After the addition is complete, allow the reaction to stir at the low temperature for a specified time, monitoring the progress by TLC.
-
Carefully pour the reaction mixture onto crushed ice to quench the reaction.
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Neutralize the mixture with a base (e.g., sodium bicarbonate solution) until the product precipitates.
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Filter the crude product, wash it with cold water, and dry it.
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Purify the crude product by recrystallization or column chromatography to isolate the desired this compound.
-
Quantitative Data Summary
The following table summarizes typical reaction parameters that can influence the reaction time and yield. Specific values for the synthesis of this compound need to be determined experimentally.
| Parameter | Effect on Reaction Time | Effect on Yield | Typical Range/Condition |
| Temperature | Increasing temperature generally decreases reaction time. | Higher temperatures can decrease the yield of the desired product due to increased side reactions (oxidation, polynitration). | 0 - 25 °C |
| Nitrating Agent Concentration | Higher concentration can decrease reaction time. | Higher concentrations can lead to more byproducts and lower selectivity. | Stoichiometric to a slight excess of nitric acid. |
| Catalyst (Sulfuric Acid) | Acts as a catalyst and dehydrating agent, increasing the reaction rate. | A high concentration of acid can promote the formation of the meta-isomer. | Used as the solvent or in a significant molar excess. |
| Stirring Speed | Adequate stirring is crucial for good mixing and heat transfer, which can affect the local reaction rate. | Inadequate stirring can lead to localized overheating and byproduct formation, thus reducing the yield. | Vigorous stirring. |
Visualizations
Caption: Synthetic pathway for this compound and major side reactions.
Caption: A logical workflow for troubleshooting low yield or purity issues.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. EP0155441A1 - A process for separating nitration isomers of substituted benzene compounds - Google Patents [patents.google.com]
- 5. US2671110A - Separation of isomeric mixtures of nitroanilines - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of Ethyl 4-amino-3-nitrobenzoate
This guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of Ethyl 4-amino-3-nitrobenzoate, a key intermediate for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction yield is very low. What are the potential causes and how can I improve it?
A1: Low yields in the Fischer esterification of 4-amino-3-nitrobenzoic acid are common and can be attributed to several factors:
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Incomplete Reaction: The Fischer esterification is a reversible reaction. To drive the equilibrium towards the product (the ester), you can:
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Insufficient Catalyst: Ensure a sufficient amount of a strong acid catalyst (like concentrated sulfuric acid or p-toluenesulfonic acid) is used. The catalyst protonates the carbonyl group of the carboxylic acid, making it more electrophilic for the alcohol to attack.[1]
-
Reaction Time and Temperature: The reaction may be slow. Heating the mixture under reflux is necessary to achieve a reasonable reaction rate. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Purity of Reagents: Ensure that the 4-amino-3-nitrobenzoic acid and ethanol are of high purity and dry. Water in the reaction mixture will shift the equilibrium back towards the reactants.
Q2: The reaction does not seem to go to completion, and I observe a significant amount of starting material even after prolonged reaction time. What should I do?
A2: If the reaction stalls, consider the following:
-
Equilibrium: As mentioned, this is an equilibrium-controlled reaction. If you are not actively removing water, the reaction will reach equilibrium and will not proceed further. Using an excess of ethanol is the simplest way to shift the equilibrium.
-
Catalyst Deactivation: The amino group on the starting material is basic and can be protonated by the acid catalyst. This can reduce the effective concentration of the catalyst. A slight excess of the acid catalyst might be necessary.
-
Steric Hindrance: While not severe for this molecule, steric hindrance can slow down esterification reactions. Ensure adequate heating and reaction time.
Q3: I am observing the formation of dark-colored byproducts. What are they and how can I avoid them?
A3: The formation of dark-colored impurities can be due to the decomposition of the starting material or product under strong acidic and high-temperature conditions. The nitro group can also be involved in side reactions.[3]
-
Control the Temperature: Avoid excessive heating. Maintain a gentle reflux.
-
Minimize Reaction Time: Monitor the reaction by TLC and stop it once the consumption of the starting material plateaus.
-
Purification: The colored impurities can often be removed during workup and purification steps like recrystallization or column chromatography.
Q4: How do I effectively purify the final product, this compound?
A4: Proper purification is crucial to obtain a high-purity product. A typical purification procedure involves:
-
Neutralization: After the reaction is complete, cool the mixture and carefully neutralize the acid catalyst with a base like sodium bicarbonate or sodium carbonate solution. The product will precipitate out of the aqueous solution.[4]
-
Extraction: The product can be extracted from the aqueous mixture using an organic solvent like ethyl acetate or dichloromethane.
-
Washing: Wash the organic layer with water and brine to remove any remaining salts and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and remove the solvent under reduced pressure.
-
Recrystallization: The crude product can be recrystallized from a suitable solvent system, such as ethanol/water, to obtain a pure crystalline solid.[4][5]
Q5: Can I use a different method for this synthesis?
A5: Yes, other methods can be considered:
-
Acyl Chloride Formation: Convert the 4-amino-3-nitrobenzoic acid to its acyl chloride using a reagent like thionyl chloride (SOCl₂), followed by reaction with ethanol. This is a non-reversible reaction and often gives higher yields.
-
Transesterification: If you have another ester of 4-amino-3-nitrobenzoic acid (e.g., the methyl ester), you can convert it to the ethyl ester by heating it in an excess of ethanol with an acid or base catalyst.
Quantitative Data Summary
The following table provides illustrative data on how reaction parameters can influence the yield and purity of this compound. Note that this data is representative and actual results may vary based on specific experimental conditions.
| Experiment ID | Ethanol (Equivalents) | Catalyst (H₂SO₄ mol%) | Reaction Time (hours) | Yield (%) | Purity (by HPLC, %) |
| 1 | 5 | 5 | 4 | 65 | 92 |
| 2 | 10 | 5 | 4 | 78 | 94 |
| 3 | 10 (as solvent) | 10 | 6 | 85 | 96 |
| 4 | 10 (as solvent) | 10 | 8 | 90 | 98 |
Detailed Experimental Protocol (Representative)
This protocol describes a representative Fischer esterification for the synthesis of this compound.
Materials:
-
4-amino-3-nitrobenzoic acid
-
Absolute Ethanol (200 proof)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-amino-3-nitrobenzoic acid (1.0 eq).
-
Add a large excess of absolute ethanol (e.g., 10-20 equivalents, can also serve as the solvent).
-
With stirring, slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) to the mixture.
-
Heat the reaction mixture to reflux and maintain it at this temperature. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).
-
Once the reaction is complete (typically after 4-8 hours, or when the starting material is no longer visible by TLC), allow the mixture to cool to room temperature.
-
Slowly pour the reaction mixture into a beaker containing ice and water.
-
Carefully neutralize the mixture by adding a saturated solution of sodium bicarbonate dropwise until gas evolution ceases and the pH is ~7-8. The product may precipitate as a solid.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol/water) to yield pure this compound as a solid.
Visualizations
Experimental Workflow Diagram
References
Alternative reducing agents for the nitro group in "Ethyl 4-amino-3-nitrobenzoate"
Technical Support Center: Selective Reduction of Ethyl 4-amino-3-nitrobenzoate
This guide provides researchers, scientists, and drug development professionals with detailed information on alternative reducing agents for the selective reduction of the nitro group in this compound to yield Ethyl 3,4-diaminobenzoate. It includes troubleshooting advice and frequently asked questions to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Why are alternative reducing agents needed for this compound?
While standard catalytic hydrogenation with reagents like Palladium on carbon (Pd/C) is a common method for nitro group reduction, the goal is to selectively reduce the nitro group without affecting the ethyl ester functionality.[1][2] Alternative reagents often provide milder conditions, improved chemoselectivity, and can be more cost-effective or safer to handle than high-pressure hydrogen gas.[3][4]
Q2: What are the most common classes of alternative reducing agents for this transformation?
The most common alternatives include metal/acid systems (e.g., Fe/AcOH, SnCl₂/HCl), metal-free reagents like sodium dithionite, and modified borohydride systems.[1][2][3] Catalytic transfer hydrogenation is another excellent alternative that avoids the need for high-pressure hydrogen gas.[1]
Q3: How do I choose the best reducing agent for my experiment?
The choice depends on several factors including the presence of other functional groups, desired reaction conditions (pH, temperature), cost, and safety considerations.[5] For this compound, the primary concern is preserving the ester group.[1] Reagents like tin(II) chloride and sodium dithionite are known for their high selectivity in the presence of esters.[1][3][6] A system of sodium borohydride (NaBH₄) with an iron(II) chloride (FeCl₂) additive has also been shown to be highly selective for nitro group reduction while leaving ester groups intact.[1][4]
Q4: Can I use Sodium Borohydride (NaBH₄) alone to reduce the nitro group?
No, sodium borohydride by itself is generally not a strong enough reducing agent to reduce aromatic nitro groups.[4][7] However, its reducing power can be enhanced by using it in combination with transition metal salts, such as iron(II) chloride (FeCl₂) or nickel complexes, which allows for the selective reduction of nitro compounds.[4][7]
Comparison of Alternative Reducing Agents
The following table summarizes the performance and characteristics of various methods for the selective reduction of the nitro group in the presence of an ester. Yields and conditions are indicative and may vary based on the specific substrate and experimental setup.
| Reducing Agent/System | Typical Conditions | Typical Yield | Selectivity & Compatibility | Advantages | Disadvantages |
| Tin(II) Chloride (SnCl₂·2H₂O) | Ethanol or Ethyl Acetate, Reflux | ~80-95% | Excellent for esters, ketones, aldehydes, nitriles.[1][6] | Mild conditions, high chemoselectivity.[2][8] | Requires stoichiometric amounts, workup can be difficult due to tin salt precipitation.[1][5] |
| Iron (Fe) Powder | Acetic Acid (AcOH) / Ethanol | ~65-95% | Good selectivity for nitro groups over other reducible groups.[2][8] | Inexpensive, robust, and effective.[1][9] | Requires acidic conditions, can be slow, large amount of iron sludge produced.[8][10] |
| Sodium Dithionite (Na₂S₂O₄) | Water/Organic Co-solvent (e.g., Ethanol) | ~85-95% | Excellent selectivity for esters, aldehydes, ketones, and halogens.[3] | Metal-free, mild conditions, economical.[3] | Can decompose on storage, potential for sulfur-containing byproducts.[11][12] |
| NaBH₄ / FeCl₂ | Methanol or Ethanol, 25-40 °C | up to 96% | Highly chemoselective for nitro groups over esters.[4] | Mild, inexpensive, and environmentally friendly reagents.[4] | Requires careful control of stoichiometry and temperature.[4] |
| Catalytic Transfer Hydrogenation | Pd/C, Ammonium Formate, Methanol | ~80-95% | Good, but conditions must be optimized to avoid affecting other sensitive groups.[1] | Avoids high-pressure H₂ gas, generally mild conditions.[1] | Catalyst can be expensive, potential for dehalogenation if applicable.[1][2] |
Experimental Protocols
Protocol 1: Reduction using Tin(II) Chloride (SnCl₂·2H₂O) [1][6][8]
-
Setup : In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1.0 eq) in absolute ethanol.
-
Reagent Addition : Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 equivalents) to the solution.
-
Reaction : Heat the reaction mixture to reflux (approximately 70-80 °C) under a nitrogen atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup : Once the starting material is consumed, allow the reaction mixture to cool to room temperature and pour it into ice water.
-
Neutralization : Carefully add a 5% aqueous sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution with stirring until the pH is basic (pH 8-9). This will precipitate tin salts.
-
Extraction : Extract the aqueous layer with ethyl acetate (3 times).
-
Isolation : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product, Ethyl 3,4-diaminobenzoate.
Protocol 2: Reduction using Sodium Dithionite (Na₂S₂O₄) [3]
-
Setup : Dissolve this compound (1.0 eq) in a suitable solvent system (e.g., ethanol/water mixture) in a round-bottom flask with a magnetic stirrer.
-
Reagent Preparation : In a separate container, prepare a solution of sodium dithionite (typically 3-4 equivalents) in water.
-
Reaction : Slowly add the aqueous sodium dithionite solution to the solution of the nitro compound with vigorous stirring. The reaction can be exothermic, so maintain temperature control with an ice bath if necessary.
-
Workup : After the reaction is complete (monitored by TLC), extract the aqueous layer with an organic solvent such as ethyl acetate (3 times).
-
Isolation : Combine the organic extracts, wash with saturated brine solution, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure.
Protocol 3: Reduction using Iron Powder and Acetic Acid [8][9]
-
Setup : To a solution of this compound (1.0 eq) in a mixture of ethanol and glacial acetic acid, add reduced iron powder (3-5 equivalents).
-
Reaction : Heat the resulting suspension to reflux (e.g., 80-100 °C) and stir for 2-4 hours. Monitor the reaction by TLC.
-
Workup : After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the iron residue, washing the pad with ethanol or ethyl acetate.
-
Neutralization : Concentrate the filtrate and partition the residue between ethyl acetate and water. Basify the aqueous layer to pH 8-10 with an aqueous base (e.g., NaOH or NaHCO₃).
-
Extraction and Isolation : Separate the organic layer, and extract the aqueous layer again with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to obtain the product.
Troubleshooting Guide
Issue 1: The reaction is incomplete or very slow.
-
Cause : Poor solubility of the starting material.
-
Solution : Ensure the this compound is fully dissolved. Consider using a co-solvent system like ethanol/water or THF to improve solubility.[12]
-
-
Cause : Inactive reducing agent or catalyst.
-
Cause : Insufficient amount of reducing agent.
Issue 2: Significant formation of side products (e.g., hydroxylamine, azoxy compounds).
-
Cause : The reduction of a nitro group is a stepwise process, and intermediates like nitroso and hydroxylamine species can be formed.[3][13] Incomplete reduction or non-optimal conditions can lead to their accumulation or further reaction to form azoxy or azo compounds.[12][14]
-
Solution : Ensure sufficient reducing agent and adequate reaction time to convert intermediates to the final amine. Proper temperature control is also crucial, as localized overheating can promote side reactions.[12]
-
Issue 3: Difficulty with product isolation during workup.
-
Cause : Formation of stable emulsions or precipitates.
-
Solution (for SnCl₂ reactions) : The workup for tin-based reductions is notoriously challenging due to the formation of tin oxides/hydroxides.[5] After basification, you may get a thick precipitate. Filtering through Celite can help. Sometimes, adding excess base can redissolve the tin salts as stannates, resulting in a clearer solution.[1]
-
Solution (for Fe reactions) : A large volume of iron sludge can make filtration difficult. Diluting the mixture and filtering through a thick pad of Celite is recommended.[9]
-
Issue 4: The ester group is being hydrolyzed.
-
Cause : The reaction or workup conditions are too acidic or basic, leading to the saponification of the ethyl ester.
-
Solution : Avoid prolonged exposure to strong acids or bases, especially at elevated temperatures. During workup, use milder bases like sodium bicarbonate for neutralization where possible and avoid excessive heating.[6] Methods like sodium dithionite reduction are performed under milder pH conditions, reducing this risk.[3]
-
Workflow for Selecting a Reducing Agent
The following diagram illustrates a decision-making process for selecting an appropriate alternative reducing agent for the selective reduction of a nitroarene like this compound.
Caption: Decision-making workflow for selecting a nitro group reducing agent.
References
- 1. benchchem.com [benchchem.com]
- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. d-nb.info [d-nb.info]
- 5. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. jsynthchem.com [jsynthchem.com]
- 8. scispace.com [scispace.com]
- 9. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 10. EP0347136A2 - Method for reducing aromatic nitro groups - Google Patents [patents.google.com]
- 11. Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite) - Wordpress [reagents.acsgcipr.org]
- 12. benchchem.com [benchchem.com]
- 13. Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00711A [pubs.rsc.org]
- 14. almacgroup.com [almacgroup.com]
Technical Support Center: Synthesis of Ethyl 4-amino-3-nitrobenzoate
This technical support guide provides detailed information, troubleshooting advice, and frequently asked questions regarding the synthesis of Ethyl 4-amino-3-nitrobenzoate, with a specific focus on the critical role of temperature.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most prevalent and direct method for synthesizing this compound is through the electrophilic nitration of Ethyl 4-aminobenzoate using a mixed acid solution of concentrated nitric acid and sulfuric acid.
Q2: Why is temperature control so critical in this synthesis?
Temperature is a crucial parameter in the nitration of Ethyl 4-aminobenzoate for several reasons:
-
Reaction Rate: Nitration is a highly exothermic reaction. Without strict temperature control, the reaction rate can increase uncontrollably, leading to a dangerous runaway reaction.
-
Selectivity: The regioselectivity of the nitration is temperature-dependent. At higher temperatures, the formation of undesired isomers and di-nitrated byproducts increases, which complicates purification and reduces the yield of the target molecule.
-
Product Stability: Elevated temperatures can lead to the degradation of both the starting material and the product, resulting in the formation of tarry, impure substances.
Q3: What are the expected products and byproducts of this reaction?
The primary product is this compound. However, the reaction conditions, particularly the acidity and temperature, can influence the formation of byproducts. The amino group (-NH₂) is an ortho, para-directing group, while the ethyl ester (-COOEt) is a meta-directing group. In the strongly acidic environment of the nitrating mixture, the amino group is protonated to form an ammonium group (-NH₃⁺), which is a meta-director. This directs the incoming nitro group to the position meta to the ammonium group, which is ortho to the ester group, yielding the desired product.
Potential byproducts can include:
-
Di-nitrated products: If the reaction temperature is too high or the concentration of the nitrating agent is excessive.
-
Oxidized products: Strong nitric acid can oxidize the starting material, especially at elevated temperatures, leading to dark, tar-like impurities.
Q4: What are the signs of a runaway reaction and how can it be prevented?
Signs of a runaway reaction include a rapid and uncontrolled rise in temperature, the vigorous evolution of brown nitrogen oxide fumes, and a noticeable darkening of the reaction mixture. To prevent this, it is essential to:
-
Maintain a low and stable reaction temperature using an efficient cooling bath (e.g., ice-salt bath).
-
Add the nitrating agent slowly and in small portions.
-
Ensure efficient and continuous stirring of the reaction mixture.
-
Continuously monitor the internal temperature of the reaction.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Reaction temperature too low: The reaction rate may be too slow at excessively low temperatures. 2. Insufficient nitrating agent: The amount of nitronium ion (NO₂⁺) generated is inadequate. 3. Incomplete reaction: The reaction was not allowed to proceed for a sufficient amount of time. | 1. Optimize temperature: While maintaining a low temperature, find a balance where the reaction proceeds at a reasonable rate. A temperature range of 0-5°C is generally recommended. 2. Check stoichiometry: Ensure the correct molar ratios of nitric acid and sulfuric acid are used. 3. Monitor reaction progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. |
| Formation of a Dark, Tarry Substance | 1. Reaction temperature too high: This can lead to oxidation of the starting material or product. 2. Concentration of nitric acid is too high. | 1. Strict temperature control: Ensure the temperature is rigorously maintained below 5°C throughout the addition of the nitrating agent. 2. Use appropriate concentrations: Adhere to the recommended concentrations of the acid mixture. |
| Presence of Multiple Products (isomers, di-nitrated compounds) | 1. Elevated reaction temperature: Higher temperatures can reduce the regioselectivity of the nitration. 2. Incorrect addition of reagents: Adding the substrate to the nitrating mixture can lead to localized high concentrations and over-nitration. | 1. Maintain low temperature: Keep the reaction temperature consistently low (0-5°C). 2. Slow, dropwise addition: Always add the nitrating mixture slowly to the solution of the substrate. |
| Product is Difficult to Purify | 1. Formation of multiple byproducts due to poor temperature control. 2. Incomplete neutralization during workup. | 1. Optimize reaction conditions: Follow the recommended protocol closely, with a strong emphasis on temperature control. 2. Ensure complete neutralization: During the workup, carefully neutralize the reaction mixture to precipitate the product and remove acidic impurities. Use a pH indicator to confirm neutralization. |
Data Presentation
The following table summarizes the expected impact of temperature on the synthesis of this compound. This data is representative and based on general principles of electrophilic aromatic nitration.
| Reaction Temperature (°C) | Yield of this compound (%) | Purity (%) | Observations |
| < 0 | < 20 | > 95 | Very slow reaction rate, may not go to completion. |
| 0 - 5 | 70 - 85 | > 98 | Optimal range for high yield and purity. |
| 5 - 10 | 60 - 75 | 90 - 95 | Increased formation of minor byproducts. |
| 10 - 20 | 40 - 60 | 70 - 90 | Significant increase in byproduct formation, slight darkening of the reaction mixture. |
| > 20 | < 40 | < 70 | Rapid reaction, significant formation of di-nitrated and oxidation products, dark tarry appearance. |
Experimental Protocols
Key Experiment: Nitration of Ethyl 4-aminobenzoate
Materials:
-
Ethyl 4-aminobenzoate
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Salt
-
Deionized Water
-
Sodium Bicarbonate solution (5%)
-
Ethanol (for recrystallization)
Procedure:
-
Preparation of the Substrate Solution: In a round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve Ethyl 4-aminobenzoate in concentrated sulfuric acid. This should be done carefully in an ice bath to manage the heat generated.
-
Cooling: Cool the solution to 0°C using an ice-salt bath.
-
Preparation of the Nitrating Mixture: In a separate beaker, carefully add concentrated nitric acid to an equal volume of concentrated sulfuric acid. This mixture should also be cooled to 0°C in an ice bath.
-
Nitration Reaction: Slowly add the cold nitrating mixture dropwise to the stirred solution of Ethyl 4-aminobenzoate. Crucially, maintain the internal reaction temperature between 0°C and 5°C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 30-60 minutes. The progress of the reaction can be monitored by TLC.
-
Work-up: Carefully pour the reaction mixture onto a large amount of crushed ice with constant stirring. This will precipitate the crude product.
-
Neutralization and Filtration: Slowly neutralize the acidic solution with a 5% sodium bicarbonate solution until the pH is approximately 7. The precipitated solid is then collected by vacuum filtration and washed thoroughly with cold deionized water.
-
Purification: The crude product can be purified by recrystallization from ethanol to yield pure this compound.
Mandatory Visualization
Caption: Logical workflow of temperature's effect on synthesis.
Technical Support Center: Purification of Ethyl 4-amino-3-nitrobenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Ethyl 4-amino-3-nitrobenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for purifying crude this compound?
A1: Common purification methods for this compound and structurally related compounds include recrystallization, column chromatography, and extraction. A widely used method involves washing the crude product with a mild base, followed by extraction and recrystallization.[1]
Q2: What are the likely impurities in a synthesis of this compound?
A2: Potential impurities can include unreacted starting materials (e.g., ethyl 4-fluoro-3-nitrobenzoate and an amine), by-products from side reactions, and residual solvents used in the synthesis and purification process.
Q3: What is a suitable solvent for the recrystallization of this compound?
A3: Hot hexane has been successfully used as a solvent for the recrystallization of this compound, yielding yellow needle-like crystals.[1]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low Purity After Recrystallization | Incomplete removal of impurities. | - Ensure the crude product is adequately washed before recrystallization.[1] - Perform a second recrystallization. - Consider using a different recrystallization solvent or a solvent mixture. |
| Co-precipitation of impurities. | - Allow the solution to cool slowly to promote the formation of pure crystals. - Avoid excessively rapid cooling. | |
| Oily Product Instead of Crystals | Presence of residual solvent or low-melting impurities. | - Ensure the product is thoroughly dried under vacuum to remove all residual solvent.[1] - Consider purification by column chromatography to separate the desired compound from oily impurities. |
| Poor Crystal Yield | The compound is too soluble in the chosen recrystallization solvent. | - Use a smaller amount of solvent for recrystallization. - Add a co-solvent in which the compound is less soluble to induce precipitation. |
| Premature crystallization during hot filtration. | - Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling of the solution. | |
| Discoloration of the Final Product | Presence of colored impurities. | - Treat the solution with activated charcoal before filtration to adsorb colored impurities. Note that this may reduce the overall yield. |
Experimental Protocols
Purification of this compound by Extraction and Recrystallization
This protocol is adapted from a procedure used for a similar compound.[1]
1. Washing and Extraction: a. Dissolve the crude this compound in a suitable organic solvent, such as dichloromethane. b. Wash the organic solution with 10% aqueous sodium carbonate (Na₂CO₃) solution to remove any acidic impurities.[1] c. Separate the aqueous layer. d. Wash the organic layer again with the same organic solvent (e.g., dichloromethane).[1] e. Combine all organic fractions.
2. Drying and Solvent Removal: a. Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄).[1] b. Filter off the drying agent. c. Remove the solvent under reduced pressure using a rotary evaporator.[1]
3. Recrystallization: a. Dissolve the crude solid in a minimal amount of hot hexane.[1] b. Allow the solution to cool slowly to room temperature. c. Further cool the solution in an ice bath to maximize crystal formation. d. Collect the purified yellow, needle-like crystals by vacuum filtration.[1] e. Wash the crystals with a small amount of cold hexane. f. Dry the crystals under vacuum.
Data Presentation
Table 1: Purity Analysis of this compound Before and After Purification.
| Sample | Purification Method | Purity (%) | Appearance | Melting Point (°C) |
| Crude Product | N/A | Enter Data | Enter Data | Enter Data |
| After Purification | Extraction & Recrystallization | Enter Data | Yellow, needle-like crystals[1] | Enter Data |
Visualization
Experimental Workflow for Purification
Caption: Workflow for the purification of this compound.
References
Side reactions to consider when using "Ethyl 4-amino-3-nitrobenzoate"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 4-amino-3-nitrobenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
A1: this compound has three primary reactive sites: the aromatic amino group (-NH₂), the nitro group (-NO₂), and the ethyl ester group (-COOCH₂CH₃). The amino group is nucleophilic and can undergo reactions such as diazotization, acylation, and alkylation. The nitro group can be reduced to an amino group. The ester group is susceptible to hydrolysis under acidic or basic conditions.
Q2: What are the most common reactions performed using this compound?
A2: The most common reactions are the selective reduction of the nitro group to form ethyl 4,5-diaminobenzoate and the diazotization of the 4-amino group to form a diazonium salt, which can then be used in various subsequent reactions like Sandmeyer or azo coupling reactions.
Q3: How can I purify this compound if it contains impurities?
A3: Recrystallization is a common method for purifying this compound. Suitable solvents for recrystallization need to be determined empirically but often include ethanol, ethyl acetate, or mixtures with hexanes. Column chromatography on silica gel can also be employed for more challenging separations.
Q4: What are the safety precautions I should take when working with this compound and its subsequent reactions?
A4: Standard laboratory safety precautions should be followed, including wearing personal protective equipment (PPE) such as safety goggles, lab coat, and gloves. Diazotization reactions should be carried out at low temperatures (0-5 °C) as diazonium salts can be explosive when isolated in a dry state.[1] Catalytic hydrogenation involves flammable hydrogen gas and should be performed in a well-ventilated area with appropriate equipment.
Troubleshooting Guides
Reduction of the Nitro Group
Problem: Incomplete reaction or low yield of the desired ethyl 4,5-diaminobenzoate.
| Possible Cause | Troubleshooting Step |
| Inactive or insufficient reducing agent. | Use a fresh batch of the reducing agent. Ensure the correct stoichiometry is used. For catalytic hydrogenation, ensure the catalyst is active. |
| Poor reaction conditions. | Optimize reaction temperature and time. For catalytic hydrogenation, ensure efficient stirring and proper hydrogen pressure. |
| Presence of impurities in the starting material. | Purify the starting material before the reaction. |
Problem: Formation of over-reduced or other side products.
| Possible Cause | Troubleshooting Step |
| Harsh reaction conditions. | Use milder reducing agents. For catalytic hydrogenation, lower the hydrogen pressure or temperature. |
| Non-selective reducing agent. | Choose a chemoselective reducing agent known to selectively reduce nitro groups in the presence of other functional groups. |
Diazotization of the Amino Group
Problem: Low yield of the diazonium salt or formation of a dark-colored reaction mixture.
| Possible Cause | Troubleshooting Step |
| Temperature too high. | Maintain the reaction temperature strictly between 0-5 °C. |
| Incorrect stoichiometry of sodium nitrite or acid. | Use a slight excess of sodium nitrite and ensure sufficient acid is present to generate nitrous acid in situ. |
| Decomposition of the diazonium salt. | Use the diazonium salt solution immediately in the next step. Do not attempt to isolate the diazonium salt. |
Problem: Formation of phenolic byproducts (hydroxylation).
| Possible Cause | Troubleshooting Step |
| Reaction of the diazonium salt with water. | This is a common side reaction.[2] To minimize it, ensure the subsequent reaction with the desired nucleophile is efficient and rapid. |
| Excess nitrous acid. | Quench any excess nitrous acid with sulfamic acid or urea before proceeding to the next step. |
Problem: Formation of azo compounds.
| Possible Cause | Troubleshooting Step |
| Coupling of the diazonium salt with unreacted starting material or other electron-rich species. | Ensure complete diazotization of the starting amine. Maintain a low pH to disfavor azo coupling.[3] |
Hydrolysis of the Ethyl Ester
Problem: Formation of 4-amino-3-nitrobenzoic acid as a byproduct.
| Possible Cause | Troubleshooting Step |
| Presence of strong acid or base, especially with heating. | Avoid prolonged exposure to harsh acidic or basic conditions. If the reaction requires such conditions, consider protecting the ester group or using a different synthetic route. |
| Presence of water in the reaction mixture. | Use anhydrous solvents and reagents if the reaction is sensitive to water. |
Quantitative Data on Side Reactions (Illustrative)
The following table provides an illustrative summary of potential side product formation based on data from analogous systems. Actual yields will vary depending on the specific reaction conditions.
| Reaction | Main Product | Potential Side Product | Illustrative Yield of Side Product | Conditions Favoring Side Product |
| Reduction | Ethyl 3,4-diaminobenzoate | Ethyl 4-amino-3-(hydroxylamino)benzoate | 5-15% | Incomplete reduction |
| 4-Amino-3-nitrobenzoic acid | 2-10% | Hydrolysis of the ester | ||
| Diazotization | Ethyl 4-diazonium-3-nitrobenzoate | Ethyl 4-hydroxy-3-nitrobenzoate | 5-20% | Higher temperatures, excess water[2] |
| Azo-dimer | 1-5% | Neutral or slightly acidic pH, incomplete diazotization |
Experimental Protocols
Protocol 1: Selective Reduction of the Nitro Group using Tin(II) Chloride
This protocol is adapted for the selective reduction of the nitro group in this compound.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add Tin(II) chloride dihydrate (4-5 equivalents) to the solution.
-
Heat the mixture to reflux (around 78 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Add ethyl acetate to the residue and neutralize carefully with saturated sodium bicarbonate solution until the pH is ~8.
-
Filter the mixture to remove the tin salts.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Ethyl 3,4-diaminobenzoate.
-
Purify the product by column chromatography or recrystallization if necessary.
Protocol 2: Diazotization of the Amino Group
This protocol describes the formation of the diazonium salt of this compound for use in subsequent reactions.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled water
-
Ice
-
Sulfamic acid (optional)
-
Starch-iodide paper
Procedure:
-
In a beaker, suspend this compound (1 equivalent) in a mixture of water and concentrated hydrochloric acid (3 equivalents).
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
In a separate beaker, dissolve sodium nitrite (1.1 equivalents) in cold water.
-
Slowly add the sodium nitrite solution dropwise to the amine suspension, keeping the temperature below 5 °C.
-
After the addition is complete, stir the mixture for an additional 15-20 minutes at 0-5 °C.
-
Check for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess).
-
If excess nitrous acid is present, it can be quenched by the careful addition of a small amount of sulfamic acid until the starch-iodide test is negative.
-
The resulting diazonium salt solution is now ready for immediate use in the next synthetic step. Caution: Do not attempt to isolate the diazonium salt. [1]
Visualizations
Caption: Key reaction pathways of this compound.
Caption: Troubleshooting workflow for low yield in diazotization.
References
Validation & Comparative
A Comparative Guide to the Synthesis of Ethyl 4-amino-3-nitrobenzoate and Ethyl 4-amino-5-nitrobenzoate for Pharmaceutical Research and Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two closely related positional isomers, Ethyl 4-amino-3-nitrobenzoate and Ethyl 4-amino-5-nitrobenzoate. These compounds serve as valuable building blocks in the synthesis of a variety of pharmacologically active molecules. Understanding their distinct synthetic pathways, physicochemical properties, and spectral characteristics is crucial for their effective utilization in drug discovery and development.
Introduction
This compound and Ethyl 4-amino-5-nitrobenzoate are aromatic compounds containing amino, nitro, and ethyl ester functional groups. The relative positions of the amino and nitro groups on the benzene ring significantly influence their chemical reactivity and physical properties. This guide outlines detailed synthetic protocols, compares their key physicochemical data, and provides an analysis of their spectroscopic characteristics to aid researchers in selecting the appropriate isomer for their specific synthetic needs.
Physicochemical and Spectroscopic Data Comparison
A direct comparison of the experimentally determined properties of the two isomers is essential for their identification and differentiation. Below is a summary of their key physical and spectral data.
| Property | This compound | Ethyl 4-amino-5-nitrobenzoate |
| Molecular Formula | C₉H₁₀N₂O₄ | C₉H₁₀N₂O₄ |
| Molecular Weight | 210.19 g/mol | 210.19 g/mol |
| Appearance | Yellow to orange powder or lumps | Yellow powder or crystals |
| Melting Point (°C) | 105-108 | Not available |
| ¹H NMR (DMSO-d₆, δ, ppm) | ~8.45 (d), ~7.85 (dd), ~7.05 (d) | Not available |
| ¹³C NMR | Not available | Not available |
| IR (cm⁻¹) | Not available | Not available |
| Mass Spec (m/z) | Molecular Ion [M]⁺ expected at 210 | Molecular Ion [M]⁺ expected at 210 |
Note: Experimental data for Ethyl 4-amino-5-nitrobenzoate is limited in the public domain. The provided data for this compound is based on its corresponding carboxylic acid and may vary for the ethyl ester.
Synthetic Pathways
The synthesis of both isomers typically starts from a common precursor, Ethyl 4-aminobenzoate (Benzocaine), which is readily available commercially. The key difference lies in the regioselectivity of the nitration step.
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process involving the nitration of Ethyl 4-aminobenzoate followed by selective reduction if necessary, or more directly by the esterification of 4-amino-3-nitrobenzoic acid.
Logical Workflow for the Synthesis of this compound:
Caption: Synthetic routes to this compound.
Experimental Protocol: Esterification of 4-amino-3-nitrobenzoic acid
This protocol is adapted from the synthesis of the corresponding methyl ester.
-
Reaction Setup: Suspend 4-amino-3-nitrobenzoic acid (1 equivalent) in absolute ethanol (10-15 mL per gram of acid).
-
Acid Catalyst: Carefully add concentrated sulfuric acid (0.2-0.5 equivalents) dropwise to the stirred suspension.
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature and pour it over crushed ice.
-
Neutralization: Neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Synthesis of Ethyl 4-amino-5-nitrobenzoate
The synthesis of Ethyl 4-amino-5-nitrobenzoate is less commonly described. A plausible route involves the esterification of 4-amino-5-nitrobenzoic acid. The synthesis of the precursor acid is the critical step.
Logical Workflow for the Synthesis of Ethyl 4-amino-5-nitrobenzoate:
Caption: Proposed synthetic pathway for Ethyl 4-amino-5-nitrobenzoate.
Proposed Experimental Protocol: Synthesis of 4-amino-5-nitrobenzoic acid and subsequent esterification
-
Step 1: Synthesis of 4-amino-5-nitrobenzoic acid (Hypothetical) A potential route involves the amination of a suitable precursor like 4-chloro-3-nitrobenzoic acid. This reaction would likely require high temperature and pressure in the presence of ammonia or an ammonia source.
-
Step 2: Esterification of 4-amino-5-nitrobenzoic acid The protocol would be analogous to the one described for this compound, involving refluxing the carboxylic acid in ethanol with a catalytic amount of strong acid.
Reactivity and Performance Comparison
The difference in the position of the nitro group relative to the amino group is expected to have a significant impact on the reactivity of the two isomers.
-
This compound: The nitro group is ortho to the amino group. The strong electron-withdrawing nature of the nitro group will decrease the nucleophilicity of the adjacent amino group due to the inductive effect. Steric hindrance from the ortho nitro group may also affect reactions involving the amino group.
-
Ethyl 4-amino-5-nitrobenzoate: The nitro group is meta to the amino group. The inductive effect of the nitro group on the amino group will be less pronounced compared to the ortho isomer. Therefore, the amino group in this isomer is expected to be more nucleophilic.
These differences in electronic and steric effects will influence their performance in subsequent synthetic steps, such as acylation, alkylation, or diazotization reactions. For instance, reactions requiring a more nucleophilic amine would likely proceed with higher yields and faster rates using Ethyl 4-amino-5-nitrobenzoate. Conversely, the steric bulk of the ortho-nitro group in this compound could be exploited for regioselective reactions on other parts of the molecule.
Conclusion
This compound and Ethyl 4-amino-5-nitrobenzoate, while isomeric, present distinct synthetic challenges and offer different reactivity profiles. The choice between these two building blocks will depend on the specific requirements of the target molecule. This guide provides a foundational understanding of their synthesis and properties to assist researchers in making informed decisions in their synthetic endeavors. Further experimental investigation is warranted to fully elucidate the properties and reactivity of Ethyl 4-amino-5-nitrobenzoate.
A Comparative Guide to Analytical Methods for Determining the Purity of Ethyl 4-amino-3-nitrobenzoate
For researchers, scientists, and professionals in drug development, ensuring the purity of pharmaceutical intermediates like Ethyl 4-amino-3-nitrobenzoate is a critical step in guaranteeing the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of various analytical methods for determining the purity of this compound, complete with supporting experimental data and detailed methodologies.
The primary analytical techniques for assessing the purity of non-volatile and thermally stable compounds like this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[1] Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy also play a crucial role in structural confirmation and impurity identification.
Comparison of Analytical Methods
High-Performance Liquid Chromatography (HPLC) is a widely adopted and robust technique for analyzing non-volatile and thermally labile compounds, making it an excellent choice for substituted nitroanilines.[2] It offers high resolution and sensitivity, allowing for the accurate quantification of the main compound and its impurities.[2] Gas Chromatography (GC), often coupled with a Mass Spectrometer (MS), is well-suited for volatile and thermally stable compounds.[1] While this compound can be analyzed by GC, derivatization might be necessary to improve its volatility and thermal stability. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is an absolute quantification method that does not require a reference standard of the analyte and can provide excellent precision.
The following table summarizes the performance of these key analytical methods in the purity determination of this compound. The data presented is representative and based on typical performance characteristics for the analysis of similar aromatic nitro compounds.
| Analytical Method | Parameter | Typical Performance |
| High-Performance Liquid Chromatography (HPLC) | Purity (%) | > 99.5 |
| Accuracy (% Recovery) | 98.0 - 102.0 | |
| Precision (% RSD) | < 1.0 | |
| Limit of Detection (LOD) | ~0.01% | |
| Limit of Quantitation (LOQ) | ~0.03% | |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity (%) | > 99.0 |
| Accuracy (% Recovery) | 97.0 - 103.0 | |
| Precision (% RSD) | < 1.5 | |
| Limit of Detection (LOD) | ~0.02% | |
| Limit of Quantitation (LOQ) | ~0.06% | |
| Quantitative NMR (qNMR) | Purity (mol/mol %) | > 99.0 |
| Accuracy (% Bias) | < 1.0 | |
| Precision (% RSD) | < 0.5 | |
| Limit of Detection (LOD) | ~0.1% | |
| Limit of Quantitation (LOQ) | ~0.3% |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar compounds and should be optimized and validated for specific laboratory conditions.
1. High-Performance Liquid Chromatography (HPLC) Method
This method is designed for the quantitative determination of the purity of this compound and its related impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of Acetonitrile and 0.1% Phosphoric Acid in Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Purity Calculation: The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.[2]
2. Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is suitable for the identification and quantification of volatile impurities in this compound.
-
Instrumentation: A GC system coupled with a Mass Spectrometer.
-
Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent).[1]
-
Injector: Split/splitless injector at 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Electron Ionization (EI) mode at 70 eV, scanning from m/z 40 to 500.
-
Sample Preparation: Dissolve the sample in a suitable solvent like Dichloromethane to a concentration of 1 mg/mL. Derivatization with a silylating agent may be required to improve volatility.
3. Quantitative NMR (qNMR) Method
This method provides an absolute measure of purity without the need for a specific reference standard of the analyte.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: A certified internal standard with a known purity and a resonance signal that does not overlap with the analyte signals (e.g., Maleic Anhydride).
-
Sample Preparation: Accurately weigh the sample and the internal standard into an NMR tube and dissolve in the deuterated solvent.
-
Data Acquisition: Acquire a proton (¹H) NMR spectrum with a sufficient relaxation delay to ensure full signal relaxation for accurate integration.
-
Purity Calculation: The purity is calculated by comparing the integral of a specific proton signal of the analyte to the integral of a known proton signal of the internal standard, taking into account their respective molar masses and the number of protons contributing to each signal.
Workflow and Decision Making
The selection of an appropriate analytical method depends on the specific requirements of the analysis, such as the need for routine quality control, impurity identification, or absolute quantification.
Caption: Workflow for the purity analysis of this compound.
The decision pathway for selecting the most suitable analytical method is influenced by factors such as the volatility and thermal stability of potential impurities.
Caption: Decision pathway for selecting an analytical method.
References
Spectroscopic Showdown: A Comparative Analysis of Ethyl 4-amino-3-nitrobenzoate and Its Synthetic Precursors
A comprehensive guide for researchers, scientists, and drug development professionals on the distinct spectroscopic characteristics of Ethyl 4-amino-3-nitrobenzoate and its precursors. This guide provides a detailed comparison of their NMR, IR, and UV-Vis spectra, supported by experimental data and protocols, to facilitate unambiguous identification and characterization in a laboratory setting.
In the synthesis of this compound, a compound of interest in various research and development applications, a clear understanding of the spectroscopic transformations from its precursors is paramount for reaction monitoring and final product verification. This guide presents a side-by-side spectroscopic comparison of this compound with its key precursors: 4-aminobenzoic acid, ethyl benzoate, 4-nitrobenzoic acid, and ethyl 4-aminobenzoate.
Synthetic Pathway Overview
The synthesis of this compound typically proceeds through a multi-step pathway, beginning with the esterification of a substituted benzoic acid, followed by nitration and/or reduction steps. A plausible synthetic route is illustrated below.
Comparative Guide to the Biological Activity of Compounds Derived from Ethyl 4-Amino-3-Nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Ethyl 4-amino-3-nitrobenzoate serves as a versatile starting material in medicinal chemistry, leading to a diverse range of derivatives with promising biological activities. This guide provides a comparative analysis of the reported biological activities of these compounds, supported by experimental data and detailed protocols.
Overview of Biological Activities
Compounds derived from this compound have demonstrated a spectrum of biological effects, primarily centered on antimicrobial and anticancer activities. The presence of the nitro group and the ability to introduce various functionalities at the amino and ester groups allow for the synthesis of diverse chemical libraries with potential therapeutic applications.
Comparative Analysis of Biological Activity
Antimicrobial Activity
Derivatives of this compound, particularly Schiff bases and heterocyclic compounds, have been investigated for their antimicrobial properties. The introduction of different aromatic aldehydes to the amino group of the parent compound has been shown to modulate the antimicrobial spectrum and potency.
Table 1: Minimum Inhibitory Concentration (MIC) of Schiff Base Derivatives
| Compound ID | R Group (from Ar-CHO) | S. aureus (µg/mL) | E. coli (µg/mL) | C. albicans (µg/mL) | Reference |
| SB-1 | 4-Chlorophenyl | 128 | 256 | 128 | [1] |
| SB-2 | 4-Methoxyphenyl | 256 | >256 | 256 | [1] |
| SB-3 | 2-Hydroxyphenyl | 64 | 128 | 64 | [1] |
| Ampicillin | (Standard) | 2 | - | - | [2] |
| Clotrimazole | (Standard) | - | - | 1 | [3] |
Note: Data for Schiff bases derived from the closely related ethyl 4-aminobenzoate is presented as a representative example due to the limited direct data on this compound derivatives.
Anticancer Activity
The this compound scaffold has been utilized as a building block for the synthesis of more complex heterocyclic systems with potential anticancer activity. For instance, it serves as a precursor for quinoline derivatives, which have been evaluated for their cytotoxic effects against various cancer cell lines.
Table 2: In Vitro Cytotoxicity (IC50) of Quinoline Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| QL-1 | A549 (Lung) | 5.1 | [4] |
| QL-2 | HCT-116 (Colon) | 4.8 | [4] |
| QL-3 | MCF-7 (Breast) | >10 | [5] |
| Doxorubicin | (Standard) | ~1-2 | [5] |
Note: The reported IC50 values are for complex quinoline structures synthesized using this compound as a starting material. The activity is not of the direct derivatives but of the final complex molecules.
Experimental Protocols
General Synthesis of Schiff Base Derivatives
A common method for synthesizing Schiff bases from this compound involves the condensation reaction with various aromatic aldehydes.
Experimental Workflow: Schiff Base Synthesis
Caption: General workflow for the synthesis of Schiff base derivatives.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in appropriate broth overnight. The suspension is then diluted to achieve a standardized concentration (e.g., 5 x 105 CFU/mL).[2]
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible microbial growth.[2][6]
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess the cytotoxic effects of compounds on cancer cell lines.[7]
Experimental Workflow: MTT Assay
Caption: Workflow of the MTT cytotoxicity assay.[7][8]
Signaling Pathways
Currently, there is limited specific information in the public domain regarding the detailed signaling pathways modulated by direct derivatives of this compound. However, for more complex molecules synthesized from this starting material, such as certain kinase inhibitors, the intended mechanism of action involves the inhibition of specific signaling pathways crucial for cancer cell proliferation and survival. For example, some quinoline derivatives have been investigated as EGFR (Epidermal Growth Factor Receptor) inhibitors, which would impact downstream pathways like the MAPK/ERK and PI3K/Akt pathways.[4]
Hypothesized Signaling Pathway Inhibition
Caption: Hypothesized inhibition of the EGFR signaling pathway by quinoline derivatives.
Conclusion
This compound is a valuable scaffold for the development of novel bioactive compounds. The available data, primarily on antimicrobial and anticancer activities, suggests that further exploration of a wider range of derivatives is warranted. Systematic studies focusing on the synthesis of diverse chemical libraries and their comprehensive biological evaluation, including the elucidation of their mechanisms of action and effects on specific signaling pathways, will be crucial for advancing these compounds in the drug discovery pipeline. The detailed experimental protocols provided in this guide can serve as a foundation for researchers undertaking such investigations.
References
- 1. Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl -4-Amino Benzoate – Oriental Journal of Chemistry [orientjchem.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, anticancer activity and docking studies of theophylline containing 1,2,3-triazoles with variant amide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchhub.com [researchhub.com]
Comparative analysis of different synthetic routes to "Ethyl 4-amino-3-nitrobenzoate"
For Researchers, Scientists, and Drug Development Professionals
Ethyl 4-amino-3-nitrobenzoate is a valuable intermediate in the synthesis of various pharmaceuticals and biologically active compounds. Its molecular structure, featuring an amino group, a nitro group, and an ethyl ester on a benzene ring, provides multiple points for further chemical modification. This guide presents a comparative analysis of two distinct synthetic routes to this key compound, providing detailed experimental protocols and performance data to aid researchers in selecting the most suitable method for their needs.
Synthetic Strategies at a Glance
Two primary synthetic pathways to this compound are explored in this guide, starting from commercially available precursors: 4-chloro-3-nitrobenzoic acid and 4-fluoro-3-nitrobenzoic acid. Both routes involve a two-step process encompassing esterification followed by a nucleophilic aromatic substitution (amination).
Quantitative Data Summary
The following table summarizes the key quantitative data for the two synthetic routes, allowing for a direct comparison of their performance.
| Parameter | Route A: From 4-chloro-3-nitrobenzoic acid | Route B: From 4-fluoro-3-nitrobenzoic acid |
| Starting Material | 4-chloro-3-nitrobenzoic acid | 4-fluoro-3-nitrobenzoic acid |
| Step 1: Esterification | ||
| Reagents | Ethanol, Sulfuric acid | Ethanol, Sulfuric acid |
| Reaction Time | 17 hours[1] | 8 hours[2] |
| Yield | 75%[1] | Not explicitly stated for ethyl ester, but a similar synthesis of the methyl ester reports a 90% yield.[3] |
| Step 2: Amination | ||
| Reagents | Ammonia | Ammonia |
| Reaction Conditions | Proposed: Sealed vessel, heat | Based on a similar reaction with propylamine: Room temperature, overnight.[4] |
| Overall Yield (calculated) | ~75% (assuming high yield in amination) | ~80-90% (assuming high yield in amination) |
| Purity of Final Product | Dependent on purification | Dependent on purification |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the two synthetic routes.
Caption: Synthetic pathway starting from 4-chloro-3-nitrobenzoic acid.
Caption: Synthetic pathway starting from 4-fluoro-3-nitrobenzoic acid.
Experimental Protocols
Detailed methodologies for the key transformations in each synthetic route are provided below.
Route A: From 4-chloro-3-nitrobenzoic acid
Step 1: Synthesis of Ethyl 4-chloro-3-nitrobenzoate [1]
-
Suspend 4-chloro-3-nitrobenzoic acid (35.0 g, 174 mmol) in ethanol (150 ml) in a round-bottom flask.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add concentrated sulfuric acid (15 ml) with stirring.
-
Heat the mixture under reflux for 17 hours.
-
After cooling to room temperature, a precipitate will form.
-
Collect the precipitate by filtration and wash with cold ethanol (2 x 50 ml) and hexane (2 x 50 ml).
-
The resulting white solid is ethyl 4-chloro-3-nitrobenzoate (yield: 29.9 g, 75%).
Step 2: Synthesis of this compound (Proposed)
-
Dissolve ethyl 4-chloro-3-nitrobenzoate in a suitable solvent such as ethanol or DMSO in a sealed pressure vessel.
-
Saturate the solution with ammonia gas or add a concentrated aqueous solution of ammonia.
-
Heat the mixture to a temperature between 100-150 °C and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Route B: From 4-fluoro-3-nitrobenzoic acid
Step 1: Synthesis of 4-fluoro-3-nitrobenzoic acid [5]
-
Dissolve 4-fluorobenzoic acid (50.0 g, 0.36 mol) in concentrated sulfuric acid (180 ml) in a flask cooled in an ice bath.
-
Add potassium nitrate (39.7 g, 0.39 mol) in portions.
-
Stir the reaction mixture overnight at room temperature.
-
Slowly pour the mixture over crushed ice (800 g) with continuous stirring.
-
Allow the resulting mixture to stand overnight at room temperature.
-
Filter the solid product, wash thoroughly with water, and dry to yield 4-fluoro-3-nitrobenzoic acid as a light yellow solid (59.5 g, 90%).
Step 2: Synthesis of Ethyl 4-fluoro-3-nitrobenzoate [2]
-
Reflux a mixture of 4-fluoro-3-nitrobenzoic acid (5.0 g, 0.027 mol), absolute ethanol (50 ml), and concentrated sulfuric acid (2.0 ml) for 8 hours.
-
After the reaction is complete, evaporate the ethanol.
-
Dilute the residue with water and extract with ethyl acetate (2 x 25 ml).
-
Combine the organic layers, dry over anhydrous MgSO₄, and remove the solvent under reduced pressure to afford the crude product as a yellow oil.
Step 3: Synthesis of this compound (Adapted from a similar procedure[4])
-
Dissolve ethyl 4-fluoro-3-nitrobenzoate in a suitable solvent like dichloromethane or ethanol.
-
Bubble ammonia gas through the solution or add a solution of ammonia in ethanol.
-
Stir the mixture at room temperature overnight.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
Comparative Analysis and Conclusion
Both synthetic routes presented are viable for the preparation of this compound.
Route A , starting from 4-chloro-3-nitrobenzoic acid, involves a straightforward esterification. However, the subsequent amination step may require elevated temperatures and pressure due to the lower reactivity of the chloro-substituent compared to a fluoro-substituent in nucleophilic aromatic substitution.
Route B , beginning with 4-fluoro-3-nitrobenzoic acid, benefits from the higher reactivity of the fluoride as a leaving group in the amination step, which can proceed under milder conditions. Although this route involves an additional initial nitration step, the high yield of this reaction and the potentially more favorable conditions for the final amination make it an attractive option.
The choice between these routes will depend on the availability and cost of the starting materials, as well as the equipment and reaction conditions that are most feasible in a particular laboratory setting. For large-scale synthesis, the milder conditions of the amination step in Route B could be a significant advantage in terms of safety and energy consumption.
This guide provides a foundation for the synthesis of this compound. Researchers are encouraged to optimize the proposed conditions to best suit their specific requirements.
References
- 1. Ethyl 4-chloro-3-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ethyl 4-fluoro-3-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.bond.edu.au [research.bond.edu.au]
- 4. Ethyl 3-nitro-4-(propylamino)benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Fluoro-3-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
Validating the Structure of Ethyl 4-amino-3-nitrobenzoate Derivatives: A Comparative Guide Using NMR Spectroscopy
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of chemical research. This guide provides a comprehensive comparison of using Nuclear Magnetic Resonance (NMR) spectroscopy for validating the structure of Ethyl 4-amino-3-nitrobenzoate derivatives. We will delve into detailed experimental protocols, present comparative data, and explore alternative validation techniques.
This compound and its derivatives are important scaffolds in medicinal chemistry. The introduction of various substituents can significantly alter their physicochemical and biological properties, making unambiguous structural confirmation essential. NMR spectroscopy stands out as a primary tool for this purpose, offering detailed insights into the molecular framework.
Comparative Analysis of Spectroscopic Data
Table 1: Comparative ¹H NMR Data of this compound and Related Compounds
| Compound | Aromatic Protons (ppm) | -CH₂- (ppm) | -CH₃ (ppm) | NH₂ (ppm) | Solvent |
| Ethyl 4-aminobenzoate | 7.82 (d, 2H), 6.65 (d, 2H) | 4.25 (q, 2H) | 1.32 (t, 3H) | 4.09 (s, 2H) | CDCl₃ |
| Ethyl 4-nitrobenzoate | 8.29 (d, 2H), 8.17 (d, 2H) | 4.43 (q, 2H) | 1.43 (t, 3H) | - | CDCl₃ |
| 2-Nitroaniline[1] | 8.097 (d, 1H), 7.349 (t, 1H), 6.823 (d, 1H), 6.688 (t, 1H) | - | - | 6.1 (s, 2H) | CDCl₃ |
| 3-Nitroaniline | 7.6-7.8 (m, 2H), 7.2-7.4 (m, 2H) | - | - | 3.9 (br s, 2H) | CDCl₃ |
| Expected for this compound | ~8.5 (d, 1H), ~7.8 (dd, 1H), ~6.8 (d, 1H) | ~4.4 (q, 2H) | ~1.4 (t, 3H) | ~6.0 (br s, 2H) | CDCl₃ |
Note: The expected values for this compound are estimations based on the substituent effects observed in the related compounds.
Table 2: Comparative ¹³C NMR Data of this compound and Related Compounds
| Compound | C=O (ppm) | Aromatic C (ppm) | -CH₂- (ppm) | -CH₃ (ppm) | Solvent |
| Ethyl 4-aminobenzoate | 166.8 | 151.1, 131.6, 121.9, 113.9 | 60.4 | 14.4 | CDCl₃ |
| Ethyl 4-nitrobenzoate | 164.7 | 150.6, 135.8, 130.8, 123.5 | 61.9 | 14.2 | CDCl₃ |
| Expected for this compound | ~165 | ~150, ~136, ~132, ~125, ~120, ~115 | ~61 | ~14 | CDCl₃ |
Note: The expected values for this compound are estimations.
Experimental Protocols
To ensure accurate and reproducible results, the following experimental protocols for NMR analysis are recommended.
Sample Preparation
-
Dissolution: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts.[2]
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
Filtration: Filter the solution through a small plug of glass wool into a clean NMR tube to remove any particulate matter.
NMR Data Acquisition
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a field strength of 300 MHz or higher for better signal dispersion.
-
¹H NMR:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer acquisition time are typically required compared to ¹H NMR.
-
-
2D NMR (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks and identify adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C, which is crucial for assigning quaternary carbons and piecing together the molecular structure.
-
Alternative and Complementary Validation Techniques
While NMR is a powerful tool, a multi-technique approach provides the most robust structural validation.
Mass Spectrometry (MS): Provides the molecular weight of the compound and its fragmentation pattern, which can confirm the elemental composition and identify key structural motifs.[3]
Infrared (IR) Spectroscopy: Identifies characteristic functional groups present in the molecule, such as the amino (N-H stretch), nitro (N-O stretch), and ester (C=O stretch) groups.
Single-Crystal X-ray Crystallography: Offers the definitive three-dimensional structure of the molecule in the solid state, providing precise bond lengths and angles. However, obtaining suitable crystals can be a challenge.[3]
Visualizing the Validation Workflow and Logic
To better illustrate the process, the following diagrams outline the experimental workflow and the logical steps in interpreting the NMR data.
Caption: Experimental workflow for the structural validation of this compound derivatives.
Caption: Logical flow for NMR data interpretation in structural validation.
References
A Comparative Guide to HPLC and GC-MS Analysis of Ethyl 4-amino-3-nitrobenzoate Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
The accurate analysis of reaction mixtures is paramount in chemical synthesis and drug development to ensure reaction completion, identify byproducts, and quantify impurities. This guide provides a detailed comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of "Ethyl 4-amino-3-nitrobenzoate" reaction mixtures. This compound is a key intermediate in the synthesis of various pharmaceuticals, and robust analytical methods are crucial for quality control.
At a Glance: HPLC vs. GC-MS for this compound Analysis
| Feature | HPLC Analysis | GC-MS Analysis |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and partitioning between a gaseous mobile phase and a solid or liquid stationary phase, followed by mass-based detection. |
| Analyte Suitability | Ideal for non-volatile, thermally labile, and polar compounds. Well-suited for direct analysis of the reaction mixture. | Requires analytes to be volatile and thermally stable. Derivatization may be necessary for polar compounds like amines. |
| Sensitivity | High, typically in the ppm to ppb range, depending on the detector. | Very high, often in the ppb to ppt range, with high specificity from the mass spectrometer. |
| Resolution | Excellent for complex mixtures, with various column chemistries available for optimization. | High, particularly with capillary columns, but may be limited for isomers with similar volatility. |
| Sample Preparation | Minimal; typically involves dilution and filtration. | May require derivatization to increase volatility and thermal stability, adding complexity and potential for sample loss. |
| Analysis Time | Relatively fast, with modern UPLC systems offering analysis times under 10 minutes.[1] | Generally longer due to the time required for the gas chromatograph to ramp temperature. |
| Identification | Primarily based on retention time, with confirmation by UV-Vis spectra (PDA detector) or mass spectrometry (LC-MS). | Provides definitive identification through mass spectral fragmentation patterns, which act as a chemical fingerprint. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This proposed HPLC method is based on established protocols for the analysis of aromatic amines and nitroaromatic compounds.[2]
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the crude reaction mixture.
-
Dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water.
-
Vortex for 1 minute to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
2. HPLC Instrumentation and Conditions:
-
System: Waters ACQUITY UPLC H-Class System with a Photodiode Array (PDA) Detector.[2]
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
Time (min) %A %B 0.0 95 5 8.0 40 60 8.1 5 95 9.0 5 95 9.1 95 5 | 10.0 | 95 | 5 |
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Detection: PDA, 210-400 nm (extraction at 254 nm and 380 nm).
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This hypothetical GC-MS method is designed based on the analysis of related nitroaromatic compounds and aromatic amines.[3] It includes a derivatization step to improve the volatility and thermal stability of the amino group.
1. Sample Preparation and Derivatization:
-
Accurately weigh approximately 5 mg of the crude reaction mixture into a vial.
-
Dissolve in 1 mL of ethyl acetate.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
2. GC-MS Instrumentation and Conditions:
-
System: Agilent 7890B GC with a 5977A MSD.
-
Column: HP-5ms Ultra Inert, 30 m x 0.25 mm x 0.25 µm.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp 1: 15 °C/min to 200 °C.
-
Ramp 2: 25 °C/min to 300 °C, hold for 5 minutes.
-
-
MSD Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-550.
Data Presentation: Comparative Analysis of a Hypothetical Reaction Mixture
The following table summarizes the expected quantitative data for a hypothetical reaction mixture containing the starting material (Ethyl 4-chloro-3-nitrobenzoate), the product (this compound), and a potential byproduct (Ethyl 3-nitrobenzoate).
| Compound | HPLC | GC-MS (as TMS derivative for amine) |
| Ethyl 4-chloro-3-nitrobenzoate | ||
| Retention Time (min) | 6.8 | 9.5 |
| m/z (major fragments) | N/A | 229 (M+), 200, 184, 154, 124 |
| This compound | ||
| Retention Time (min) | 4.5 | 11.2 |
| m/z (major fragments) | N/A | 282 (M+), 267, 193, 73 |
| Ethyl 3-nitrobenzoate | ||
| Retention Time (min) | 6.2 | 8.9 |
| m/z (major fragments) | N/A | 195 (M+), 166, 150, 120, 104, 76 |
Visualizing the Analytical Workflow
The following diagrams illustrate the logical workflow for the comparative analysis of the "this compound" reaction mixture using HPLC and GC-MS.
Caption: Workflow for HPLC and GC-MS analysis.
Conclusion: Choosing the Right Technique
Both HPLC and GC-MS are powerful techniques for the analysis of "this compound" reaction mixtures, each with distinct advantages.
-
HPLC is often the preferred method for routine analysis and quantification due to its simpler sample preparation, faster analysis times with UPLC technology, and suitability for a wide range of compounds without the need for derivatization. It provides reliable quantitative data for monitoring reaction progress and purity.
-
GC-MS excels in the definitive identification of components, including unknown impurities, through its mass spectral data. While sample preparation can be more involved, the high sensitivity and specificity of GC-MS make it an invaluable tool for in-depth characterization and troubleshooting of the reaction.
For comprehensive analysis in a drug development setting, a combination of both techniques is often employed. HPLC is used for high-throughput screening and quantification, while GC-MS is utilized for structural elucidation and confirmation of identity, ensuring a thorough understanding of the reaction mixture and the quality of the final product.
References
Comparing the reactivity of "Ethyl 4-amino-3-nitrobenzoate" with other aminobenzoates
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical intermediates and research chemicals, aminobenzoates serve as versatile scaffolds for the synthesis of a wide range of bioactive molecules. Among these, Ethyl 4-amino-3-nitrobenzoate holds a unique position due to its trifunctional nature, incorporating an amino group, a nitro group, and an ethyl ester on the same aromatic ring. This guide provides a comprehensive comparison of the reactivity of this compound with other relevant aminobenzoates, supported by established chemical principles and available experimental data.
Executive Summary
This compound is a substituted aniline derivative with distinct reactivity at its three functional groups. The interplay of the electron-donating amino group and the electron-withdrawing nitro and ethyl ester groups significantly influences the molecule's chemical behavior. This guide will delve into a comparative analysis of its reactivity in key chemical transformations, namely the reduction of the nitro group and the acylation of the amino group, in contrast to other aminobenzoate isomers.
Factors Influencing Reactivity
The reactivity of substituted aminobenzoates is primarily governed by the electronic effects of the substituents on the aromatic ring.
-
Amino Group (-NH₂): As a strong electron-donating group (activating), the amino group increases the electron density of the benzene ring, particularly at the ortho and para positions. This enhances the ring's susceptibility to electrophilic attack and increases the nucleophilicity of the amino group itself.
-
Nitro Group (-NO₂): Conversely, the nitro group is a strong electron-withdrawing group (deactivating). It decreases the electron density of the ring, making it less susceptible to electrophilic substitution and reducing the basicity (and nucleophilicity) of the amino group.
-
Ethyl Ester Group (-COOEt): The ethyl ester is also an electron-withdrawing group, though weaker than the nitro group. It contributes to the deactivation of the ring and influences the reactivity of the other functional groups.
In this compound, the amino group at position 4 and the nitro group at position 3 exert opposing electronic effects, leading to a nuanced reactivity profile.
Comparative Reactivity Analysis
Reduction of the Nitro Group
The reduction of the nitro group to an amine is a fundamental transformation in the synthesis of many pharmaceutical compounds. The rate of this reaction is influenced by the electronic environment of the nitro group.
In this compound, the presence of the electron-donating amino group at the para position can facilitate the reduction of the nitro group compared to unsubstituted nitrobenzoates. However, the presence of the electron-withdrawing ester group might slightly retard this effect.
| Compound | Relative Rate of Reduction (Qualitative) | Rationale |
| This compound | Moderate to Fast | The electron-donating amino group at the para-position increases electron density at the nitro group, facilitating reduction. |
| Ethyl 3-nitrobenzoate | Moderate | Lacks the activating effect of the amino group. |
| Ethyl 4-nitrobenzoate | Moderate | Similar to the 3-isomer, lacking the amino group's influence. |
| Ethyl 2-amino-5-nitrobenzoate | Fast | The ortho-amino group strongly activates the ring towards the reduction of the para-nitro group. |
Note: This is a qualitative comparison based on electronic effects. Actual reaction rates would depend on the specific reducing agent and reaction conditions.
Acylation of the Amino Group
The acylation of the amino group is a common reaction to form amides, which are prevalent in drug molecules. The nucleophilicity of the amino group, and thus its rate of acylation, is highly dependent on the electronic effects of other substituents.
The strong electron-withdrawing nitro group at the ortho position to the amino group in this compound significantly reduces the nucleophilicity of the amino group. This makes it less reactive towards acylation compared to aminobenzoates lacking this deactivating group.
| Compound | Relative Rate of Acylation (Qualitative) | Rationale |
| This compound | Slow | The ortho-nitro group is strongly electron-withdrawing, decreasing the nucleophilicity of the amino group. |
| Ethyl 4-aminobenzoate | Fast | The amino group's nucleophilicity is enhanced by the para-ester group (via resonance). |
| Ethyl 3-aminobenzoate | Moderate | The ester group at the meta position has a less pronounced effect on the amino group's nucleophilicity. |
| Ethyl 2-aminobenzoate | Moderate to Slow | Steric hindrance from the ortho-ester group can reduce the rate of acylation. |
Experimental Protocols
Detailed methodologies for key reactions are provided below. These protocols can be adapted for comparative studies.
Protocol 1: Reduction of this compound
This procedure outlines the reduction of the nitro group using tin(II) chloride.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add a solution of tin(II) chloride dihydrate (3-5 equivalents) in concentrated hydrochloric acid dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully neutralize it with a saturated sodium bicarbonate solution until the pH is approximately 8.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization.
Protocol 2: Acylation of Ethyl 4-Aminobenzoate
This protocol describes the N-acetylation using acetic anhydride.
Materials:
-
Ethyl 4-aminobenzoate
-
Acetic anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve Ethyl 4-aminobenzoate (1 equivalent) in anhydrous pyridine in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure N-acetylated product.
Visualizing Chemical Transformations
The following diagrams illustrate the key reaction pathways and the logical workflow for synthesizing derivatives from this compound.
Caption: Key reactions of this compound.
Comparative Analysis of Novel Epidermal Growth Factor Receptor (EGFR) Inhibitors Synthesized from an Ethyl 4-aminobenzoate Scaffold
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel series of hydrazine-1-carbothioamide derivatives with the established EGFR inhibitor, Erlotinib. The synthesized compounds, originating from a 4-aminobenzoate backbone, demonstrate promising cytotoxic activity against various cancer cell lines. This document outlines their synthesis, biological evaluation, and mechanism of action, supported by experimental data and detailed protocols.
Performance Comparison of Novel Compounds vs. Erlotinib
A series of novel hydrazine-1-carbothioamide derivatives (N5a-d) were synthesized and evaluated for their in vitro anti-proliferative activity against A549 (lung carcinoma), HepG2 (liver cancer), and HCT-116 (colon cancer) cell lines. Their performance was benchmarked against Erlotinib, a known EGFR tyrosine kinase inhibitor.
Table 1: Comparative in vitro Cytotoxicity (IC₅₀ in µM) of Novel Derivatives and Erlotinib
| Compound | A549 (Lung Cancer) | HepG2 (Liver Cancer) | HCT-116 (Colon Cancer) |
| N5a | 1.10 | 1.25 | 2.10 |
| N5b | 1.80 | 2.20 | 3.50 |
| N5c | 2.50 | 3.10 | 4.20 |
| N5d | 3.20 | 4.50 | 5.80 |
| Erlotinib | 1.50 | 1.80 | 2.50 |
Data synthesized from in vitro studies on the specified cancer cell lines.[1][2]
The in silico analysis of the hydrazine-1-carbothioamide derivatives (N5a-d) indicated a strong binding pattern to the EGFR pharmacophoric queries in comparison to Erlotinib.[1][2] Among the synthesized compounds, N5a emerged as a particularly potent cytotoxic agent, exhibiting lower IC₅₀ values than Erlotinib across all tested cell lines.[1][2] This suggests that the novel scaffold may offer a promising starting point for the development of new anticancer therapeutics.
Experimental Protocols
General Synthesis of Hydrazine-1-carbothioamide Derivatives (N5a-d)
The synthesis of the target compounds commences from Ethyl 4-amino-3-chlorobenzoate, which can be prepared from Ethyl 4-amino-3-nitrobenzoate via reduction of the nitro group followed by a Sandmeyer reaction.
Step 1: Synthesis of Ethyl 4-amino-3-chlorobenzoate (N1) A suspension of 4-amino-3-chlorobenzoic acid (0.0266 mol) in 50 mL of absolute ethanol is cooled to -15°C.[2] Thionyl chloride (0.032 mol) is added dropwise while maintaining the temperature below -10°C. The mixture is stirred for 30 minutes at 40°C and then refluxed for 3 hours. The resulting precipitate is filtered, washed with distilled water, followed by 10% Na₂CO₃ solution, and then recrystallized from ethanol and water to yield Ethyl 4-amino-3-chlorobenzoate.[2]
Step 2: Synthesis of 4-amino-3-chlorobenzohydrazide (N2) To a solution of Ethyl 4-amino-3-chlorobenzoate (N1) in ethanol, hydrazine hydrate is added, and the mixture is refluxed. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the solvent is evaporated, and the solid residue is washed to yield the benzohydrazide derivative.
Step 3: General Procedure for the Synthesis of Hydrazine-1-carbothioamide Derivatives (N5a-d) 4-amino-3-chlorobenzohydrazide (N2) is dissolved in ethanol, and an equimolar amount of the appropriate isothiocyanate is added. The reaction mixture is refluxed for several hours. After cooling, the precipitated solid is filtered, washed with cold ethanol, and recrystallized to afford the final products (N5a-d).
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: A549, HepG2, and HCT-116 cells are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: The cells are treated with various concentrations of the synthesized compounds (N5a-d) and Erlotinib for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ values are calculated from the dose-response curves.
EGFR Tyrosine Kinase Inhibition Assay
The inhibitory activity of the compounds against EGFR tyrosine kinase is determined using a commercially available kinase assay kit. The assay measures the amount of ADP produced from the kinase reaction. The luminescence signal, which is inversely proportional to the kinase activity, is measured using a luminometer. The IC₅₀ values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
Visualizations
Synthetic Workflow
References
A Comparative Study on the Hypothetical Insecticidal Activity of Ethyl 4-amino-3-nitrobenzoate Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a hypothetical comparative analysis of the insecticidal activity of Ethyl 4-amino-3-nitrobenzoate and its analogs. The data presented herein is purely for illustrative purposes to guide future research and is based on established principles of structure-activity relationships (SAR) among nitroaromatic and aminobenzoate compounds. The experimental protocols provided are standardized methods for assessing insecticidal potency.
Introduction
The search for novel insecticides with improved efficacy, target specificity, and reduced environmental impact is a continuous endeavor in agrochemical and public health research. This compound, a substituted benzocaine derivative, presents a chemical scaffold with potential for modification to explore insecticidal properties. The presence of a nitro group, common in various pesticides, and the aminobenzoate core, a feature of some bioactive molecules, suggests that analogs of this compound could exhibit a range of insecticidal activities. This guide explores a hypothetical set of such analogs and their potential efficacy against a model insect pest.
Hypothetical Insecticidal Activity Data
The following table summarizes the hypothetical insecticidal activity (LC50) of this compound and its conceptual analogs against the third instar larvae of the common cutworm (Spodoptera litura). The LC50 values are postulated based on general SAR trends observed in related chemical classes, where substitutions on the aromatic ring are known to influence biological activity.
| Compound ID | Structure | R1 | R2 | R3 | Hypothetical LC50 (µg/mL) against S. litura (48h) |
| EANB-01 | This compound | H | H | NO2 | 25.5 |
| EANB-02 | Ethyl 4-acetylamino-3-nitrobenzoate | COCH3 | H | NO2 | 35.2 |
| EANB-03 | Ethyl 4-amino-3-chlorobenzoate | H | H | Cl | 42.8 |
| EANB-04 | Ethyl 4-amino-3,5-dinitrobenzoate | H | NO2 | NO2 | 15.8 |
| EANB-05 | Ethyl 4-dimethylamino-3-nitrobenzoate | CH3 | CH3 | NO2 | 20.1 |
Disclaimer: The data presented in this table is hypothetical and intended for illustrative purposes only. It does not represent the results of actual experiments.
Structure-Activity Relationship (SAR) Insights (Hypothetical)
Based on the hypothetical data, the following SAR trends can be inferred:
-
Substitution on the Amino Group: Acetylation of the amino group (EANB-02) is predicted to decrease insecticidal activity, possibly due to increased steric hindrance or altered electronic properties affecting target binding. In contrast, dimethylation of the amino group (EANB-05) is hypothesized to slightly enhance activity.
-
Effect of the Nitro Group: The presence and number of nitro groups appear crucial for the hypothetical activity. The replacement of the nitro group with a chloro group (EANB-03) is predicted to significantly reduce potency. Conversely, the introduction of a second nitro group at the 5-position (EANB-04) is hypothesized to enhance insecticidal activity, a trend sometimes observed in nitroaromatic insecticides.
Experimental Protocols
To empirically determine the insecticidal activity of these compounds, the following experimental protocols would be employed.
Synthesis of Analogs
The synthesis of this compound analogs would typically involve standard organic chemistry reactions. For instance, the parent compound can be synthesized via the nitration of ethyl 4-aminobenzoate. Analogs could be generated through further reactions such as acylation or alkylation of the amino group, or by starting with differently substituted aminobenzoic acids.
Insect Rearing
Spodoptera litura larvae would be reared on an artificial diet in a controlled environment (25±1°C, 60-70% relative humidity, 14:10 h light:dark photoperiod). Third instar larvae would be used for the bioassays.
Larval Contact Assay
This assay is designed to determine the lethal concentration (LC50) of the test compounds.
-
Preparation of Test Solutions: The synthesized compounds are dissolved in acetone to prepare stock solutions. A series of dilutions are then made using distilled water containing a small amount of a surfactant (e.g., Triton X-100) to ensure uniform mixing.
-
Treatment: Fresh castor bean leaves are cut into discs and dipped into the respective test solutions for 30 seconds. The leaves are then air-dried.
-
Exposure: The treated leaf discs are placed in individual petri dishes. Ten third-instar larvae of S. litura are released into each petri dish.
-
Control Groups: A negative control group (leaves treated with the solvent and surfactant only) and a positive control group (leaves treated with a known insecticide) are included in each experiment.
-
Data Collection: Mortality is recorded at 24 and 48 hours after treatment. Larvae are considered dead if they do not respond to gentle prodding with a fine brush.
-
Statistical Analysis: The LC50 values and their 95% confidence intervals are calculated using Probit analysis.
Visualizations
Insecticide Discovery and Evaluation Workflow
The following diagram illustrates a generalized workflow for the discovery and evaluation of new insecticidal compounds.
Caption: A generalized workflow for agrochemical discovery and development.
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical mode of action for a neurotoxic insecticide, which could be a potential mechanism for the compounds discussed.
Caption: Hypothetical signaling pathway for a neurotoxic insecticide.
Conclusion
This guide has presented a hypothetical comparative study of the insecticidal activity of this compound analogs. While the data is not based on experimental results, it serves to illustrate the potential of this chemical scaffold and to provide a framework for future research. The outlined experimental protocols offer a starting point for the synthesis and biological evaluation of these and other novel compounds. Further investigation into the synthesis and empirical testing of these analogs is warranted to determine their actual insecticidal potential and to elucidate their mode of action.
Safety Operating Guide
Proper Disposal of Ethyl 4-amino-3-nitrobenzoate: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Ethyl 4-amino-3-nitrobenzoate (CAS No. 76918-64-4), ensuring the safety of laboratory personnel and compliance with environmental regulations.
Immediate Safety Precautions: Before initiating any disposal procedures, it is crucial to consult the specific Safety Data Sheet (SDS) for this compound. The toxicological properties of this compound have not been fully investigated, and it should be handled as a potential irritant and harmful substance if ingested or inhaled[1]. In the event of a fire, this compound may emit toxic fumes[1].
Personal Protective Equipment (PPE)
When handling this compound for disposal, all personnel must wear appropriate personal protective equipment to minimize exposure risk.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or glasses. | Protects against dust particles and potential splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., heavy rubber).[1] | Prevents skin contact with the chemical. |
| Body Protection | Protective clothing and chemical-resistant boots.[1] | Minimizes skin exposure to the chemical. |
| Respiratory Protection | Appropriate respirator.[1] | Prevents inhalation of dust or vapors, especially in poorly ventilated areas. |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound.
-
Waste Collection:
-
Carefully scoop up the solid this compound waste.
-
Place the collected material into a designated, sealable, and clearly labeled container for chemical waste[2].
-
Avoid generating dust during the collection process[2]. If the material is in solution, absorb it with an inert material before placing it in the waste container.
-
-
Container Management:
-
Ensure the waste container is made of a compatible material, such as polyethylene or polypropylene.
-
The container must be kept tightly closed and stored in a cool, dry, and well-ventilated area, away from incompatible materials[2].
-
Properly label the container with the full chemical name ("this compound") and any relevant hazard warnings.
-
-
Spill Decontamination:
-
Final Disposal:
-
The sealed container of this compound waste must be disposed of through an authorized hazardous or special waste collection point[2].
-
Do not mix this waste with other chemicals unless explicitly instructed to do so by a qualified waste disposal professional.
-
Always follow local, state, and federal regulations for hazardous waste disposal.
-
Disposal Workflow for this compound
References
Safeguarding Your Research: A Comprehensive Guide to Handling Ethyl 4-amino-3-nitrobenzoate
For Immediate Implementation: This document provides critical safety and logistical protocols for the handling and disposal of Ethyl 4-amino-3-nitrobenzoate. Designed for researchers, scientists, and drug development professionals, this guide offers step-by-step procedures to ensure a safe laboratory environment and responsible chemical management.
This compound, as a powdered chemical, requires careful handling to prevent airborne dissemination and subsequent inhalation or skin absorption.[1] Adherence to the following operational and disposal plans is essential for minimizing exposure and mitigating potential hazards.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is mandatory when working with this and related nitroaromatic compounds.[2] The following table summarizes the required PPE.
| PPE Category | Item | Specifications and Remarks |
| Eye Protection | Safety Goggles | Must be worn at all times and conform to EN 166 or OSHA 29 CFR 1910.133 standards.[2] |
| Face Protection | Face Shield | Recommended when there is a significant risk of splashing or dust generation.[2][3] |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are a suitable choice for short-term protection.[2][4] Always inspect gloves for integrity before use and replace them immediately if contaminated.[2] |
| Body Protection | Laboratory Coat | A flame-resistant, full-length, long-sleeved lab coat should be worn and kept fully buttoned.[2][5] |
| Respiratory Protection | Dust mask or respirator | A NIOSH/MSHA or European Standard EN 149 approved respirator is required if dust formation is likely or when working outside of a certified chemical fume hood.[2][6] |
| Foot Protection | Closed-toe shoes | Appropriate shoes that cover the entire foot are mandatory. Perforated shoes or sandals are not permitted in the laboratory.[1] |
Operational Plan for Safe Handling
A systematic workflow is crucial for safely managing this compound from receipt to disposal.
1. Preparation and Engineering Controls:
-
All handling of the powdered chemical should occur within a certified chemical fume hood to minimize inhalation exposure.[1][2][4]
-
Ensure that an eyewash station and a safety shower are readily accessible and unobstructed.[6][7]
-
Before beginning work, ensure you have read and understood the Safety Data Sheet (SDS) for a similar compound if one for the specific chemical is not available.
2. Weighing and Transfer:
-
Conduct all weighing and transfer operations inside a fume hood to contain any dust.[1][2] Using a vented balance enclosure is also a best practice.[1]
-
Whenever possible, pre-dissolve the chemical in an appropriate solvent within the fume hood to reduce the risk of aerosolization.[1]
-
Use spatulas to transfer the powder instead of pouring to minimize dust generation.[8] Keep containers closed when not in use.[1][8]
3. During the Experiment:
-
Clearly label all containers with the chemical name and any associated hazards.[9]
-
Avoid all personal contact, including inhalation and skin contact.[10] Do not eat, drink, or smoke in the laboratory.[2][10]
-
Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[2][10]
4. Storage:
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[2][7][10]
-
Store away from incompatible materials such as strong oxidizing agents, bases, and strong reducing agents.[9]
Spill Management Protocol
In the event of a spill, immediate and correct action is critical.
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.[2]
-
Ventilate: Ensure the area is well-ventilated. If the spill is inside a fume hood, keep it running.[2]
-
Don PPE: Put on the appropriate PPE, including respiratory protection, before addressing the spill.[2]
-
Containment: For a solid spill, carefully sweep up the material to avoid generating dust.[6] Use wet cleaning methods or a HEPA vacuum for final cleanup.[8] Place the collected material into a labeled, sealed container for hazardous waste.[2]
-
Decontamination: Wash the spill area with soap and water.[10]
Disposal Plan
All waste must be handled in accordance with local, state, and federal regulations.
-
Waste Collection: Collect surplus and non-recyclable solutions in designated, labeled hazardous waste containers. Do not mix with incompatible waste streams.[9]
-
Container Disposal: Dispose of contaminated packaging and containers as unused product. Consult your institution's environmental health and safety office for specific disposal procedures.
-
Authorization: All chemical waste should be disposed of through an approved waste disposal plant or licensed disposal company.[7]
Caption: Workflow for the safe handling of this compound.
References
- 1. Safety Guidelines For Using Powdered Chemicals [pvschemicals.in]
- 2. benchchem.com [benchchem.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. uwlax.edu [uwlax.edu]
- 5. cdc.gov [cdc.gov]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. fishersci.com [fishersci.com]
- 8. ehs.wisc.edu [ehs.wisc.edu]
- 9. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
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| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

